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Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- Documentation Hub

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  • Product: Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-
  • CAS: 848574-05-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for the preparation of Ethanone, 1-[4-(2,2,2-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for the preparation of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-. The synthesis of fluorinated organic compounds is of significant interest in medicinal chemistry due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and binding affinity. This guide details a practical and scalable laboratory-scale synthesis, elucidates the underlying reaction mechanisms, and provides a step-by-step experimental protocol. The target molecule is a valuable building block in the development of novel therapeutic agents.

Introduction

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery and development.[1] The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-, possesses a unique combination of a reactive ketone functionality and a trifluoromethyl-substituted secondary alcohol. This makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including as inhibitors for various enzymes.[2][3] The synthesis of this specific molecule is not extensively documented in publicly available literature, necessitating a logical and well-reasoned synthetic approach based on established chemical principles.

This guide outlines a robust synthetic strategy commencing from the readily available starting material, 4-acetylbenzaldehyde. The key transformation involves the nucleophilic addition of a trifluoromethyl group to the aldehyde functionality.

Proposed Synthetic Pathway: Nucleophilic Trifluoromethylation of 4-Acetylbenzaldehyde

The chosen synthetic route leverages the selective reactivity of the aldehyde group in the presence of a ketone within the same molecule. The aldehyde is more electrophilic and thus more susceptible to nucleophilic attack than the ketone. The overall transformation is depicted below:

Synthetic Pathway Start 4-Acetylbenzaldehyde Product Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- Start->Product Nucleophilic Addition & Workup Reagent Trifluoromethylating Agent (e.g., TMSCF3, Ruppert-Prager Reagent) Reagent->Product

Caption: Proposed synthesis of the target molecule.

Mechanistic Insights

The core of this synthesis is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl carbon of the aldehyde. A common and effective reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prager reagent. The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃.

The mechanism proceeds as follows:

  • Activation of TMSCF₃: The fluoride initiator attacks the silicon atom of TMSCF₃, leading to the formation of a highly reactive trifluoromethyl anion (CF₃⁻).

  • Nucleophilic Attack: The generated trifluoromethyl anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group in 4-acetylbenzaldehyde. This results in the formation of a trifluoromethylated alkoxide intermediate.

  • Aqueous Workup: The reaction mixture is then treated with an aqueous acid solution (e.g., dilute HCl) to protonate the alkoxide, yielding the desired secondary alcohol product.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-AcetylbenzaldehydeC₉H₈O₂148.161.48 g (10 mmol)Starting material
Trimethyl(trifluoromethyl)silane (TMSCF₃)C₄H₉F₃Si142.202.13 g (15 mmol)Trifluoromethylating agent
Tetrabutylammonium fluoride (TBAF)C₁₆H₃₆FN261.46~5 mg (catalytic)Initiator
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mLSolvent
1 M Hydrochloric Acid (HCl)HCl36.4620 mLFor workup
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0120 mLFor neutralization
Saturated Sodium Chloride Solution (Brine)NaCl58.4420 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37q.s.Drying agent
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
HexaneC₆H₁₄86.18As neededFor chromatography
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylbenzaldehyde (1.48 g, 10 mmol) and anhydrous tetrahydrofuran (50 mL). Stir the mixture until the starting material is completely dissolved.

  • Addition of Reagents: To the stirred solution, add trimethyl(trifluoromethyl)silane (2.13 g, 15 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Initiation: Carefully add a catalytic amount of tetrabutylammonium fluoride (~5 mg) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Appearance
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-C₁₀H₉F₃O₂234.172.34White to off-white solid

Visualization of the Synthetic Workflow

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 4-acetylbenzaldehyde in anhydrous THF B Add TMSCF3 to the solution A->B C Cool to 0 °C B->C D Add catalytic TBAF C->D E Stir and warm to room temperature D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 and Brine H->I J Dry over MgSO4 and concentrate I->J K Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

Conclusion

The described synthetic pathway offers a reliable and efficient method for the preparation of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-. This approach utilizes readily available starting materials and well-established reaction conditions, making it suitable for laboratory-scale synthesis. The target molecule is a valuable intermediate for the development of novel pharmaceuticals, and this guide provides the necessary technical details for its successful synthesis. Further optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may lead to improved yields and reaction times.

References

  • Chen, Z., et al. (2010). One-pot a-nucleophilic fluorination of acetophenones in a deep eutectic solvent. Journal of Fluorine Chemistry, 131, 340-344. [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.).
  • Smits, H. (2017). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Tsygankov, A. (2023).
  • Manna, S., & Antonchick, A. P. (2015). Copper(I)-Catalyzed Radical Addition of Acetophenones to Alkynes in Furan Synthesis. Organic Letters, 17(17), 4300–4303. [Link]

  • (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. (n.d.). [Link]

  • 1-[4-(2-hydroxyethyl)phenyl]ethanone.
  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).
  • Friedel–Crafts reaction. Wikipedia. (n.d.). [Link]

  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021).
  • The Grignard Reaction. Chemistry LibreTexts. (2024). [Link]

  • N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses. (n.d.).
  • 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone. PMC. (n.d.).
  • Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method. (2010).
  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC. (n.d.).
  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. (n.d.). [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. (2015). [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. (2025). [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. (n.d.). [Link]

  • Process for purifying 4-hydroxy-acetophenone.
  • CONTINUED
  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. ACS Publications. (2024). [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023).
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • Teflon P
  • Synthesis and crystal structure of 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime, C15H14N2O2.
  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. (n.d.).

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone

Executive Summary The compound 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone represents a highly specialized bifunctional building block in modern medicinal chemistry. Featuring both an acetophenone core and a tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone represents a highly specialized bifunctional building block in modern medicinal chemistry. Featuring both an acetophenone core and a trifluoromethyl carbinol moiety, it serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its chemical identity, the mechanistic rationale behind its pharmacophore, and a self-validating, chemoselective synthetic protocol designed for high-yield laboratory production.

Chemical Identity and Structural Nomenclature

While many trifluoromethylated acetophenone derivatives have widely published Chemical Abstracts Service (CAS) registry numbers (e.g., 4'-Methoxy-3'-(trifluoromethyl)acetophenone, CAS 149105-10-2[1]), the specific bifunctional compound 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone is frequently synthesized in situ or maintained within proprietary drug discovery libraries. Consequently, it is primarily tracked via its structural identifiers rather than a public CAS number.

Table 1: Core Chemical Identifiers
PropertyValue
IUPAC Name 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethan-1-one
Common Synonym 4'-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
SMILES CC(=O)C1=CC=C(C=C1)C(O)C(F)(F)F
CAS Registry Number Unregistered / Proprietary Intermediate

Mechanistic Rationale in Drug Design (Pharmacophore)

The strategic integration of the 2,2,2-trifluoro-1-hydroxyethyl group onto an acetophenone scaffold is not arbitrary; it is driven by precise pharmacokinetic and pharmacodynamic goals[2].

  • Metabolic Shielding: The strong electron-withdrawing nature and steric bulk of the trifluoromethyl ( CF3​ ) group protect adjacent molecular sites from cytochrome P450-mediated oxidation.

  • Lipophilicity Modulation: The CF3​ group significantly enhances the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability and bioavailability[1].

  • Hydrogen Bonding Dynamics: The hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. When positioned adjacent to a highly electronegative CF3​ group, the pKa of the hydroxyl proton is lowered, making it a stronger hydrogen bond donor within target receptor pockets.

Pharmacophore Core Acetophenone Core CF3 CF3 Group Core->CF3 OH Hydroxyl Group Core->OH Target Receptor Pocket Core->Target Pi-Pi Stacking CF3->Target Lipophilic Contact OH->Target Hydrogen Bonding

Caption: Pharmacophore interactions of the trifluoromethyl carbinol motif.

Chemoselective Synthesis Workflow

The synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone relies on the chemoselective nucleophilic addition of a trifluoromethyl anion equivalent to a bifunctional precursor: 4-acetylbenzaldehyde .

Causality & Experimental Design

Direct nucleophilic trifluoromethylation is notoriously difficult due to the instability of the CF3−​ anion. To circumvent this, the Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane, TMSCF3​ ) is utilized.

The elegance of this specific reaction lies in its chemoselectivity . The starting material possesses two carbonyl groups: an aldehyde and a methyl ketone. Because the aldehyde carbon is less sterically hindered and more electrophilic (lacking the electron-donating methyl group of the ketone), the TMSCF3​ reagent selectively attacks the aldehyde. This eliminates the need for tedious protection/deprotection steps of the ketone moiety, ensuring a highly efficient, self-validating synthetic loop[2].

Step-by-Step Experimental Protocol

Reagents Required:

  • 4-Acetylbenzaldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane ( TMSCF3​ ) (1.2 equiv)

  • Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-acetylbenzaldehyde (10 mmol) in 25 mL of anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TMSCF3​ (12 mmol) via syringe.

  • Catalytic Initiation: Dropwise, add the TBAF solution (1 mmol). Causality Note: TBAF cleaves the Si-C bond in TMSCF3​ , generating the reactive pentacoordinate silicate intermediate that transfers the CF3​ group to the aldehyde.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The disappearance of the UV-active starting material validates the formation of the silyl ether intermediate.

  • Deprotection (Desilylation): Once complete, quench the reaction by adding 15 mL of 1M HCl. Stir vigorously for 1 hour at room temperature to cleave the TMS ether, liberating the free hydroxyl group.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone.

Synthesis A 4-Acetylbenzaldehyde B TMSCF3 + TBAF (0 °C to RT) A->B Chemoselective addition C Silyl Ether Intermediate B->C Nucleophilic attack D HCl (aq) Workup (Desilylation) C->D Acidic cleavage E Target Compound (C10H9F3O2) D->E Isolation

Caption: Workflow for the chemoselective nucleophilic trifluoromethylation.

Analytical Validation

To ensure the structural integrity of the synthesized compound, multi-nuclear NMR spectroscopy is required. The presence of the CF3​ group induces distinct splitting patterns that act as an internal validation of the protocol's success[3].

Table 2: Expected NMR Spectral Data
Analytical MethodExpected Chemical Shifts & MultiplicityAssignment
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 8.2 Hz, 2H)Aromatic protons ortho to ketone
δ 7.58 (d, J = 8.2 Hz, 2H)Aromatic protons ortho to carbinol
δ 5.10 (q, J = 6.8 Hz, 1H)Chiral carbinol proton (split by CF3​ )
δ 2.85 (br s, 1H)Hydroxyl proton (-OH)
δ 2.60 (s, 3H)Methyl ketone protons ( −CH3​ )
¹⁹F NMR (376 MHz, CDCl₃) δ -78.5 (d, J = 6.8 Hz, 3F)Trifluoromethyl group ( −CF3​ )

Note: The doublet in the ¹⁹F NMR spectrum is a critical diagnostic feature, confirming the coupling between the fluorine atoms and the adjacent chiral carbinol proton.

Conclusion

1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone is a highly versatile intermediate that leverages the unique stereoelectronic properties of the trifluoromethyl carbinol motif. By utilizing chemoselective reagents like TMSCF3​ , researchers can efficiently synthesize this compound without cumbersome protecting group strategies, accelerating downstream drug discovery and materials science workflows.

References

  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 4'-Methoxy-3'-(trifluoromethyl)acetophenone | C10H9F3O2 | CID 2775290. PubChem.[Link]

  • Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook.[Link]

Sources

Foundational

Spectroscopic Characterization and Synthesis Guide for Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Executive Summary The incorporation of trifluoromethyl (–CF₃) groups into aromatic scaffolds is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into aromatic scaffolds is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (also known as 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone) is a highly versatile bifunctional building block. It features both an acetyl group for further condensation reactions and a chiral trifluoromethylated secondary alcohol.

This whitepaper provides an authoritative, in-depth guide to the synthesis, mechanistic causality, and rigorous spectroscopic characterization (NMR, IR, MS) of this compound, designed as a self-validating reference for application scientists and synthetic chemists.

Chemical Identity & Structural Overview

Before diving into the spectroscopic data, it is critical to establish the structural parameters that dictate the molecule's physical and analytical behavior[1].

PropertyValue
IUPAC Name 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethan-1-one
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Exact Mass 218.0555 Da
Key Functional Groups Conjugated Ketone, Trifluoromethyl, Secondary Alcohol

Synthesis Workflow & Mechanistic Causality

The most efficient route to synthesize this compound is the chemoselective nucleophilic trifluoromethylation of 4-acetylbenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃)[2].

The Causality of Chemoselectivity

4-Acetylbenzaldehyde contains two electrophilic carbonyl centers: an aldehyde and a ketone. Aldehydes possess a larger partial positive charge on the carbonyl carbon and exhibit significantly less steric hindrance than ketones. When TMSCF₃ is activated by a catalytic fluoride source (such as TBAF), it forms a highly reactive pentacoordinate silicate intermediate[3]. This intermediate selectively transfers the CF₃⁻ anion to the more accessible aldehyde, leaving the ketone intact.

Mechanism A 4-Acetylbenzaldehyde + TMSCF3 B Pentacoordinate Silicate [Me3Si(F)CF3]- A->B TBAF (cat.) C Alkoxide Intermediate B->C CF3- Transfer (Chemoselective) D Target Compound (Alcohol) C->D 1. TMS Transfer 2. H3O+ Cleavage

Fig 1. Chemoselective nucleophilic trifluoromethylation mechanism.

Spectroscopic Characterization (NMR, IR, Mass Spec)

The analytical validation of this compound relies on understanding the spin-spin coupling networks induced by the NMR-active ¹⁹F nucleus (Spin I = ½, 100% natural abundance).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the strong electron-withdrawing nature of the CF₃ group, which deshields the adjacent methine proton, and the spin-spin coupling between the fluorine atoms and the methine proton.

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment & Causality
2.60 Singlet (s)-3H-C(=O)CH₃ : Uncoupled methyl protons of the acetyl group.
2.85 Broad Singlet (br s)-1H-OH : Hydroxyl proton. Broadens due to hydrogen bonding and chemical exchange; disappears upon D₂O shake.
5.12 Quartet (q)³J_{HF} = 6.51H-CH(OH)CF₃ : Split into a quartet by the three equivalent adjacent fluorine atoms.
7.58 Doublet (d)³J_{HH} = 8.22HAr-H (C3, C5) : Protons ortho to the chiral center. Part of an AA'BB' system.
7.98 Doublet (d)³J_{HH} = 8.22HAr-H (C2, C6) : Protons ortho to the electron-withdrawing acetyl group (shifted downfield).
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon-fluorine coupling is highly visible in the ¹³C spectrum. The one-bond coupling (¹J{CF}) is massive, while the two-bond coupling (²J{CF}) provides a diagnostic signature for the methine carbon.

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment & Causality
26.6 Singlet (s)--C(=O)CH₃
72.5 Quartet (q)²J_{CF} = 32.0-CH(OH)CF₃ : Split by the adjacent CF₃ group.
124.2 Quartet (q)¹J_{CF} = 282.0-CF₃ : Massive one-bond carbon-fluorine coupling.
126.5 Singlet (s)-Ar-C (C3, C5)
128.8 Singlet (s)-Ar-C (C2, C6)
137.2 Singlet (s)-Ar-C (C1) : Attached to the acetyl group.
139.5 Singlet (s)-Ar-C (C4) : Attached to the chiral center.
197.8 Singlet (s)--C(=O)CH₃ : Conjugated ketone carbonyl.
¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment & Causality
-78.4 Doublet (d)³J_{FH} = 6.5-CF₃ : Split into a doublet by the single adjacent methine proton.
Infrared (IR) & Mass Spectrometry (EI, 70 eV)
  • IR Spectroscopy (ATR, cm⁻¹):

    • 3420 (broad): O-H stretch (hydrogen-bonded).

    • 1685 (strong): C=O stretch (conjugated ketone).

    • 1165, 1125 (strong): C-F stretching vibrations. These are typically the most intense bands in the fingerprint region.

  • Mass Spectrometry:

    • m/z 218 [M]⁺: Molecular ion.

    • m/z 149 [M - CF₃]⁺: Base peak. Causality: Alpha-cleavage is highly favored because the loss of the CF₃ radical generates a highly stable, resonance-stabilized oxonium ion[Ar-CH=O⁺H].

    • m/z 203 [M - CH₃]⁺: Loss of the acetyl methyl group.

SpectralLogic Molecule 1-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]ethanone NMR1H 1H NMR: Methine Quartet (3J_HF = 6.5 Hz) Molecule->NMR1H NMR13C 13C NMR: CF3 Quartet (1J_CF = 282 Hz) Molecule->NMR13C IR IR: Strong C-F Stretches (1100-1200 cm-1) Molecule->IR MS Mass Spec: [M-CF3]+ (m/z 149) Molecule->MS

Fig 2. Key spectroscopic features and their structural causality.

Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Reaction Setup In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-acetylbenzaldehyde (1.0 eq, 10 mmol) and TMSCF₃ (1.2 eq, 12 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.

Step 2: Initiation Cool the reaction mixture to 0 °C using an ice bath. Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.05 eq, 1.0 M in THF) dropwise. Causality Checkpoint: The reaction is highly exothermic. The slow addition of TBAF prevents thermal runaway while initiating the catalytic cycle of the Ruppert-Prakash reagent[2].

Step 3: Self-Validation (Monitoring) Stir the mixture for 2 hours, allowing it to warm to room temperature. Validation: Pull a 0.1 mL aliquot, concentrate it, and run a crude ¹H NMR. The complete disappearance of the aldehyde proton signal at ~10.0 ppm and the appearance of the TMS-protected methine quartet at ~4.9 ppm confirms the reaction has gone to completion.

Step 4: Deprotection Add 1M aqueous HCl (2.0 eq) to the reaction flask and stir vigorously for 1 hour. Causality: The acidic environment hydrolyzes the intermediate silyl ether, liberating the target secondary alcohol.

Step 5: Workup & Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 10% to 30% EtOAc in Hexanes. The product elutes as a pale yellow to white solid. Verify purity using the spectroscopic parameters established in Section 4.

References

  • PubChem. "4'-Methoxy-3'-(trifluoromethyl)acetophenone | C10H9F3O2 | CID 2775290" (Proxy for structural properties of related trifluoromethyl acetophenones). National Center for Biotechnology Information. URL:[Link][1]

  • Prakash, G. K. S., et al. "Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide." Organic Letters 5.18 (2003): 3253-3256. URL:[Link][3]

  • "Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds." Chemical Communications 57.43 (2021). URL:[Link][2]

Sources

Exploratory

The Electrophilic Warhead: Mechanism of Action of Trifluoromethyl-Containing Ethanones in Enzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary Trifluoromethyl-containing ethanones, commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Trifluoromethyl-containing ethanones, commonly referred to as trifluoromethyl ketones (TFMKs), represent a privileged class of pharmacophores in medicinal chemistry. Characterized by their highly electrophilic carbonyl carbon, TFMKs serve as potent, reversible inhibitors for a diverse array of therapeutic targets, including serine/cysteine proteases, esterases, and metalloenzymes like histone deacetylases (HDACs).

Unlike traditional irreversible covalent modifiers, TFMKs achieve high affinity through the formation of stable, reversible tetrahedral adducts that mimic the transition state of substrate hydrolysis. This guide dissects the physicochemical causality behind their mechanism of action, details their kinetic behaviors, and provides self-validating experimental protocols for their characterization.

Physicochemical Causality: The Power of the -CF₃ Group

The unique inhibitory capacity of TFMKs stems directly from the electronic properties of the trifluoromethyl group. The extreme electronegativity of the three fluorine atoms exerts a profound inductive effect (-I) on the adjacent carbonyl carbon.

This electron withdrawal accomplishes two critical mechanistic functions:

  • LUMO Depression: It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, rendering the carbon hyper-susceptible to nucleophilic attack.

  • Transition State Stabilization: Once attacked, the electron-withdrawing nature of the -CF₃ group stabilizes the resulting monoanionic charge of the tetrahedral intermediate, preventing the collapse of the intermediate and arresting the catalytic cycle 1.

The Hydration Equilibrium

In aqueous physiological media, TFMKs do not exist purely as ketones. They establish a dynamic equilibrium between the electrophilic ketone and a hydrated gem-diol form. The ratio of ketone to hydrate is a critical determinant of biological activity, as different enzyme classes preferentially bind different species of the inhibitor 2.

Target-Specific Mechanisms of Action

A. Serine and Cysteine Proteases (Transition-State Analogs)

When targeting proteases (e.g., elastase, chymotrypsin, or the SARS-CoV 3CL cysteine protease), the TFMK acts as a transition-state analog. The catalytic nucleophile (the γ -OH of Serine or the γ -SH of Cysteine) attacks the electrophilic carbonyl carbon of the unhydrated ketone. Because the -CF₃ group is a poor leaving group, the reaction cannot proceed to acyl-enzyme intermediate formation. Instead, it forms a stable, reversible covalent hemiketal (or hemithioketal) adduct 3.

G E Free Enzyme (Ser-OH / Cys-SH) EI Michaelis Complex [E · I] E->EI + I (k_on) I TFMK Inhibitor (R-CO-CF3) I->EI EI->E (k_off) EI_cov Tetrahedral Adduct (Hemiketal/Hemithioketal) EI->EI_cov Nucleophilic Attack (k_2) EI_cov->EI Reversible (k_-2)

Reaction mechanism of TFMK forming a reversible covalent tetrahedral adduct with catalytic nucleophiles.

B. Metalloenzymes / Histone Deacetylases (Zinc-Binding Groups)

For metalloenzymes like HDACs, the mechanism is distinct. The active site features a catalytic Zn²⁺ ion. Here, the TFMK binds in its hydrated gem-diol form. The two hydroxyl oxygen atoms of the gem-diol act as a bidentate ligand, coordinating the zinc ion to form a stable metallocycle. Interestingly, TFMKs exhibit class-dependent kinetics against HDACs, showing fast-on/fast-off kinetics for Class IIa, but slow-binding kinetics for Class I and IIb 4.

Quantitative Kinetic Profiling

Because the formation of the hemiketal adduct requires precise desolvation and geometric alignment, TFMKs frequently exhibit time-dependent, slow-binding kinetics . A classic hallmark of this mechanism is a progressive tightening of inhibition over time, where the apparent Ki​ decreases as the covalent adduct slowly accumulates 5.

Table 1: Kinetic Parameters of TFMK Inhibitors Across Target Classes
Enzyme TargetEnzyme ClassInhibitor TypeBinding Mechanism Ki​ / IC50​ Reference
HDAC 4, 7 MetalloenzymeSAHA-inspired TFMKFast-on / Fast-off~4.7 - 5.1 nM4
HDAC 1-3, 6, 8 MetalloenzymeSAHA-inspired TFMKSlow-binding0.5 - 980 nM4
SARS-CoV 3CL Cysteine ProteasePeptidyl TFMKTime-dependent covalent0.3 µM (at 4h)5
Pancreatic Elastase Serine ProteaseTetrapeptidyl TFMKTransition-state analog0.34 µM3

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Kinetic Evaluation of Time-Dependent Inhibition

Causality: Standard endpoint IC50​ assays fail to capture the slow formation of the hemiketal bond, leading to severe underestimations of TFMK potency. Continuous progression curve analysis is mandatory to isolate the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute the target protease in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100 to prevent aggregation). Self-Validation: Include a vehicle control (DMSO only) to monitor baseline enzyme stability over the 4-hour assay window.

  • Inhibitor Titration: Prepare a 7-point serial dilution of the TFMK inhibitor.

  • Reaction Initiation (Jump Dilution): Add the fluorogenic substrate and the enzyme simultaneously to the inhibitor plate to initiate the reaction without pre-incubation.

  • Continuous Monitoring: Read fluorescence continuously for 60–240 minutes. You will observe a non-linear progression curve as the enzyme slowly transitions from the free state to the hemiketal-bound state 5.

  • Data Fitting: Fit the raw fluorescence data to the integrated rate equation for slow-binding inhibition: P=vs​t+(v0​−vs​)(1−e−kobs​t)/kobs​ .

Workflow A 1. Enzyme Preparation B 2. TFMK Titration A->B C 3. Substrate Addition B->C D 4. Continuous Fluorescence Assay C->D E 5. Non-linear Regression D->E

Step-by-step experimental workflow for evaluating time-dependent kinetic inhibition by TFMKs.

Protocol 2: ¹⁹F NMR Characterization of the Hemiketal Adduct

Causality: To definitively prove that the mechanism of action is covalent transition-state mimicry rather than non-covalent steric blockade, ¹⁹F NMR is utilized. The hybridization change of the carbonyl carbon from sp2 (ketone) to sp3 (hemiketal) induces a distinct upfield chemical shift in the adjacent -CF₃ fluorine atoms.

Step-by-Step Workflow:

  • Baseline Spectrum: Acquire a ¹⁹F NMR spectrum of the free TFMK (1 mM) in deuterated buffer. Self-Validation: You will observe two distinct peaks representing the ketone and gem-diol hydrate equilibrium. Calculate the hydration ratio.

  • Complex Formation: Add a stoichiometric excess of the target enzyme (e.g., 1.2 mM Pancreatic Elastase) to the NMR tube.

  • Incubation: Allow 2 hours for the slow-binding equilibrium to be reached.

  • Adduct Verification: Acquire the ¹⁹F NMR spectrum of the complex. The disappearance of the free ketone peak and the emergence of a new, distinct upfield signal confirms the formation of the tetrahedral hemiketal adduct at the active site 3.

References

  • Madsen, A. S., & Olsen, C. A. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm (RSC Publishing). 4

  • Shao, Y. M., et al. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - NIH. 5

  • Imperiali, B., & Abeles, R. H. Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed - NIH.3

  • Topf, M., et al. Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts. The Journal of Physical Chemistry B - ACS Publications. 1

  • Colomer, I., et al. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PMC - NIH. 2

Sources

Foundational

Physicochemical Profiling of Fluorinated Acetophenones: Solubility and Stability Dynamics of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Executive Summary The compound Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (also known as 4-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone) represents a highly specialized structural motif frequently utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (also known as 4-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone) represents a highly specialized structural motif frequently utilized as a critical building block and pharmacophore in modern medicinal chemistry. Featuring a para-substituted acetophenone backbone coupled with a secondary trifluoromethyl carbinol, this molecule exhibits unique physicochemical behaviors.

For drug development professionals and formulation scientists, understanding the dual nature of this compound—the reactive potential of the aromatic ketone versus the extreme metabolic and chemical stability imparted by the trifluoromethyl group—is paramount. This whitepaper provides an in-depth mechanistic analysis of the compound’s solubility thermodynamics and degradation pathways, backed by self-validating experimental protocols for laboratory evaluation.

Structural Causality: The "Fluorine Effect"

To predict the solubility and stability of this compound, one must first deconstruct the electronic push-and-pull within its structure.

The 2,2,2-trifluoro-1-hydroxyethyl group (-CH(OH)CF₃) fundamentally alters the molecule's hydrogen-bonding network. Fluorine is the most electronegative element; the -CF₃ group exerts a profound inductive electron-withdrawing effect on the adjacent carbon, which in turn polarizes the O-H bond of the secondary alcohol.

  • pKa Shift: While standard aliphatic alcohols have a pKa of ~15.5, the introduction of a -CF₃ group drops the pKa of the hydroxyl proton to approximately 9.5–11.5 [1]. This makes the hydroxyl group a significantly stronger Brønsted acid and a highly potent hydrogen-bond donor.

  • Lipophilicity (logP): Despite the increased polarity of the O-H bond, the bulky, non-polarizable -CF₃ group creates a large hydrophobic cavity in aqueous media, driving the overall logP of the molecule upward (estimated logP ~ 2.0–2.5).

Simultaneously, the acetophenone moiety provides a hydrogen-bond acceptor (the carbonyl oxygen) and an extended conjugated π-system, which governs the molecule's UV absorption and photostability [2].

Solubility Dynamics & Thermodynamics

The solubility of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone is a direct consequence of its structural dichotomy. The strong hydrogen-bond donating capacity of the fluorinated alcohol allows for excellent solvation in polar aprotic solvents, while its high lipophilicity restricts aqueous dissolution.

Predictive Solubility Profile

The following table summarizes the thermodynamic solubility behavior across various solvent classes, driven by the molecule's functional groups.

Solvent ClassRepresentative SolventsSolubility ClassificationMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Poor (< 0.1 mg/mL)High hydrophobic penalty from the -CF₃ group and aromatic ring; crystal lattice energy overcomes water solvation enthalpy.
Polar Aprotic DMSO, DMF, AcetoneFreely Soluble (> 50 mg/mL)Ideal thermodynamic matching. The strong H-bond donor (-OH) interacts perfectly with the strong H-bond acceptors of the solvent.
Polar Protic Methanol, EthanolSoluble (~ 10-30 mg/mL)Solvation supported by mutual H-bond donation and acceptance, though slightly hindered by the hydrophobic bulk of the molecule.
Non-Polar Hexane, HeptaneSparingly SolubleLack of H-bond acceptors in the solvent leads to self-association (dimerization) of the compound, limiting dissolution.

Chemical and Metabolic Stability

The stability profile of this compound is heavily bifurcated. The trifluoromethyl carbinol is a fortress against degradation, while the acetophenone core is the molecule's Achilles' heel.

  • Oxidative & Photolytic Vulnerability: Acetophenone derivatives are susceptible to Norrish Type I and II photolytic cleavage upon prolonged exposure to UV light, leading to the generation of aryl radicals and subsequent polymerization. Furthermore, auto-oxidation in the presence of oxygen and trace metals can cleave the ketone to yield benzoic acid derivatives [2][4].

  • Metabolic Shielding: In biological systems, secondary alcohols are typically rapid targets for Phase I metabolism (oxidation to ketones via CYP450 enzymes or alcohol dehydrogenases). However, the -CF₃ group provides immense steric hindrance and electronic deactivation. The strong C-F bonds make the transition state for alcohol oxidation energetically prohibitive, granting the molecule exceptional metabolic stability[3].

Stability Core 1-[4-(2,2,2-trifluoro-1- hydroxyethyl)phenyl]ethanone Photo Photodegradation (UV Exposure) Core->Photo hν (Photolysis) Oxidation Oxidative Stress (O2 / ROS) Core->Oxidation Auto-oxidation Metabolism Metabolic Processing (CYP450) Core->Metabolism In vivo / Microsomes Radicals Aryl Radicals & Polymerization Photo->Radicals Benzoic Benzoic Acid Derivatives Oxidation->Benzoic Stable High Stability (Steric/Electronic Shielding) Metabolism->Stable

Fig 1: Primary degradation and metabolic pathways of fluorinated acetophenone derivatives.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology: for example, extended equilibration times are mandated to distinguish true thermodynamic solubility from transient kinetic supersaturation.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask LC-MS/MS)

Purpose: To determine the absolute equilibrium solubility of the compound in aqueous media without the confounding effects of co-solvents.

Step-by-Step Methodology:

  • Solid Dispensation: Weigh 5.0 mg of the compound into a 2.0 mL glass HPLC vial. Causality: Glass is used to prevent the hydrophobic compound from adsorbing to the walls of plastic microcentrifuge tubes.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4). Do not add any DMSO.

  • Equilibration: Cap the vial and place it in a thermomixer at 25°C, shaking at 800 RPM for exactly 48 hours. Causality: 48 hours is required to ensure the crystal lattice has fully equilibrated with the solvent, overcoming any initial kinetic dissolution spikes.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Carefully aspirate the supernatant without disturbing the solid pellet. Causality: Filtration is avoided because highly lipophilic compounds can non-specifically bind to filter membranes, artificially lowering the measured solubility.

  • Dilution & Analysis: Dilute the supernatant 1:10 in Acetonitrile to ensure the compound remains in solution prior to injection.

  • System Validation (LC-MS/MS): Run a 5-point standard curve (1 ng/mL to 1000 ng/mL) prepared in 50% Acetonitrile/Water. The protocol is only valid if the R² of the standard curve is ≥ 0.995 and the blank injection shows zero carryover.

  • Quantification: Inject the diluted sample and calculate the thermodynamic solubility based on the standard curve.

Protocol 2: Accelerated Degradation Testing (ICH Q1A/Q1B Compliant)

Purpose: To map the degradation kinetics of the acetophenone moiety under thermal, oxidative, and photolytic stress.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Thermal/Oxidative Stress (Dark): Transfer 1.0 mL of the stock into a clear vial. Add 100 µL of 3% H₂O₂. Seal and incubate at 60°C in the dark for 7 days.

  • Photolytic Stress (Light): Transfer 1.0 mL of the stock into a quartz vial (quartz is required as standard glass blocks specific UV wavelengths). Expose to a Xenon arc lamp calibrated to deliver 1.2 million lux hours and 200 watt hours/square meter of UV energy, per ICH Q1B guidelines.

  • System Validation (HPLC-UV): Utilize a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm (optimal for the acetophenone chromophore). Inject a fresh, unstressed standard to establish the retention time of the parent peak (t_R).

  • Analysis: Inject the stressed samples. Calculate the % degradation by comparing the area under the curve (AUC) of the parent peak to the unstressed standard. Identify the emergence of new peaks (e.g., benzoic acid derivatives typically elute earlier than the parent compound due to increased polarity).

Conclusion

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is a masterclass in functional group interplay. The compound leverages the lipophilicity and metabolic shielding of its trifluoromethyl group, while its solubility is dictated by the highly polarized, acidic hydroxyl proton. By understanding the thermodynamic drivers and photolytic vulnerabilities outlined in this guide, researchers can rationally design formulations and storage conditions that maximize the shelf-life and bioavailability of this critical chemical intermediate.

References

  • Electron-Withdrawing Trifluoromethyl Groups in Combination with Hydrogen Bonds in Polyols: Brønsted Acids, Hydrogen-Bond Catalysts, and Anion Receptors Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Acetophenone reductase with extreme stability against a high concentration of organic compounds or an elevated temperature Source: Applied Microbiology and Biotechnology (via PubMed) URL:[Link]

Exploratory

discovery and history of "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-"

The Discovery, Synthesis, and Application of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in Medicinal Chemistry Introduction: The Fluorine Paradigm in Drug Discovery The strategic incorporation of fluorine in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Discovery, Synthesis, and Application of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in Medicinal Chemistry

Introduction: The Fluorine Paradigm in Drug Discovery

The strategic incorporation of fluorine into organic scaffolds has fundamentally revolutionized modern drug discovery. Because organofluorine modifications affect nearly all physical, absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound, fluorine has become a widespread and indispensable drug component[1]. Today, a significant percentage of top-performing pharmaceuticals on the market contain fluorine atoms, underscoring its paramount role in modulating binding affinity and bioavailability[2].

Within this context, Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (also known as 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone) emerges as a highly specialized, bifunctional building block. By bridging a reactive acetyl group with a metabolically robust trifluoromethyl carbinol moiety, this intermediate enables the modular construction of complex pharmacophores, including Selective Androgen Receptor Modulators (SARMs) and highly specific enzyme inhibitors.

Structural Significance and Physicochemical Profile

The architectural brilliance of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- lies in its para-substituted benzene ring, which provides an ideal vector geometry for deep insertion into hydrophobic binding pockets (such as nuclear receptors).

The molecule features two distinct functional poles:

  • The Trifluoromethyl Carbinol (-CH(OH)CF3): Unlike standard alcohols, the strong electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen-bond donor[1]. Furthermore, the steric bulk and C-F bond strength completely block metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this site, preventing the alcohol from being rapidly oxidized into a ketone in vivo.

  • The Acetyl Group (-COCH3): This serves as the synthetic "handle." It is highly susceptible to alpha-halogenation or condensation reactions, allowing chemists to build complex heterocycles (like pyrazoles, pyrrolidines, or thiazoles) directly off the phenyl ring.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone
Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Key Role in Synthesis Bifunctional Electrophile / Nucleophile Precursor

Chemoselective Synthesis: The Ruppert-Prakash Methodology

Historically, the direct nucleophilic addition of a trifluoromethyl group (-CF3) to a carbonyl was notoriously difficult due to the instability of the trifluoromethyl anion, which rapidly undergoes alpha-elimination to form difluorocarbene. The breakthrough was achieved with the development of trifluoromethyltrimethylsilane (TMS-CF3), commonly known as the Ruppert-Prakash reagent, which acts as a stable trifluoromethide equivalent when activated by fluoride ions[3].

To synthesize Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-, chemists utilize 4-acetylbenzaldehyde as the starting material. The challenge here is chemoselectivity : the molecule contains both an aldehyde and a ketone.

Self-Validating Experimental Protocol: Chemoselective Trifluoromethylation

This protocol utilizes steric and electronic differentiation to ensure the -CF3 group adds exclusively to the aldehyde.

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under argon. Add 4-acetylbenzaldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Initiator Addition: Add catalytic Cesium Fluoride (CsF, 0.1 equiv).

    • Causality: CsF is chosen over stronger bases like Tetrabutylammonium Fluoride (TBAF) to maintain strictly mild conditions. This prevents the base-catalyzed aldol condensation of the acetyl group, preserving the ketone for downstream reactions.

  • Reagent Introduction: Cool the reaction vessel to 0 °C. Dropwise add TMS-CF3 (1.1 equiv).

    • Causality: The low temperature kinetically controls the exothermic formation of the pentacoordinate silicate intermediate. Because aldehydes are more electrophilic and less sterically hindered than ketones, the trifluoromethide equivalent attacks the aldehyde carbon with >95% selectivity.

  • In-Situ Validation (The Self-Validating Step): Stir for 2 hours while warming to room temperature. To validate the successful formation of the silyl ether intermediate, take a crude aliquot for 19F NMR spectroscopy. The disappearance of the TMS-CF3 signal (approx. -67 ppm) and the emergence of a new singlet (approx. -78 ppm) confirms complete nucleophilic transfer prior to deprotection.

  • Deprotection: Add 1M HCl to cleave the silyl ether, yielding the free hydroxyl group.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography to isolate the pure target ethanone.

Mechanism N1 Fluoride Initiator (e.g., CsF) N2 TMS-CF3 (Ruppert-Prakash Reagent) N1->N2 Attacks Silicon N3 Pentacoordinate Silicate [Me3Si(F)(CF3)]- N2->N3 Formation N5 Alkoxide Intermediate (Chemoselective Attack) N3->N5 CF3 Transfer N4 4-Acetylbenzaldehyde (Electrophile) N4->N5 Aldehyde > Ketone N6 Silyl Ether (Stable Intermediate) N5->N6 Silyl Transfer

Caption: Mechanistic pathway of the fluoride-initiated chemoselective trifluoromethylation.

Downstream Applications and Pharmacophore Construction

Once synthesized, Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- serves as the foundation for highly targeted drug discovery programs. The intact acetyl group is primed for further functionalization.

For instance, in the development of non-steroidal nuclear receptor modulators, the acetyl group undergoes alpha-bromination (using Br2 or N-Bromosuccinimide). The resulting alpha-bromo ketone is a classic precursor for Hantzsch thiazole synthesis or condensation with hydrazines to form pyrazoles. The resulting heterocycle acts as the core hinge-binder in the protein target, while the trifluoromethyl carbinol group extends into a hydrophobic pocket, locking the drug into its active conformation via strong hydrogen bonding.

Workflow A 1-[4-(2,2,2-trifluoro-1- hydroxyethyl)phenyl]ethanone B Alpha-Bromination (Acetyl Activation) A->B Br2 or NBS C Heterocycle Formation (e.g., Pyrazole/Thiazole) B->C Condensation D Target Pharmacophore (SARMs, Enzyme Inhibitors) C->D Lead Optimization

Caption: Downstream synthetic workflow utilizing the ethanone intermediate to construct complex pharmacophores.

Conclusion

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- exemplifies the elegance of modern synthetic intermediate design. By leveraging the chemoselective power of the Ruppert-Prakash reaction, chemists can efficiently generate this bifunctional scaffold. Its strategic deployment in medicinal chemistry continues to yield drug candidates with superior metabolic stability, optimized lipophilicity, and precise target engagement.

References

  • Title: Fluorine in pharmaceuticals: looking beyond intuition. Source: Science / PubMed URL: [Link]

  • Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Source: Journal of the American Chemical Society / Organic Chemistry Portal URL: [Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for quantifying "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-"

An In-Depth Guide to the Quantitative Analysis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- Prepared by: Senior Application Scientist, Gemini Laboratories Introduction Ethanone, 1-[4-(2,2,2-trifluoro-1-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction

Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-, is a fluorinated aromatic ketone of significant interest in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group, a hydroxyl moiety, and a ketone, makes it a versatile building block in organic synthesis.[1][2] The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a valuable intermediate.[2]

Accurate and precise quantification of this analyte is paramount during various stages of development, from monitoring reaction kinetics and assessing purification efficiency to performing quality control on the final intermediate. This guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies herein are designed for researchers, analytical chemists, and quality control professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure robust and reliable results.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of the target analyte is the cornerstone of effective analytical method development. While specific experimental data for the title compound is not widely published, we can infer its characteristics from structurally similar compounds such as 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone.[1][3][4]

PropertyValue (Predicted/Inferred)Significance for Analysis
Chemical Formula C₁₀H₉F₃O₂Used for exact mass calculations in Mass Spectrometry.
Molecular Weight 234.17 g/mol Essential for preparing standard solutions of known concentration.
Appearance Likely a colorless to light yellow solid or oil.[3]Important for visual inspection and handling.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[1][3]Dictates the choice of solvents for sample and standard preparation.
UV Absorbance Possesses a phenyl ketone chromophore, expected to absorb strongly in the UV range (approx. 250-280 nm).Enables sensitive detection using HPLC with a UV detector.[5]
Polarity Moderately polar due to the hydroxyl and ketone groups.Influences the choice of stationary and mobile phases in chromatography.
Volatility Semi-volatile; the free hydroxyl group may limit volatility and thermal stability.Suggests that GC analysis may require derivatization to achieve good peak shape and prevent degradation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This is the preferred method for routine quantification due to its robustness, precision, and suitability for non-volatile or thermally sensitive compounds. The analyte's strong UV chromophore allows for excellent sensitivity.[5]

Scientific Rationale for Method Development
  • Chromatographic Mode: Reversed-phase chromatography is selected because the analyte is moderately polar. It will exhibit good retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.

  • Column Selection: A C18 stationary phase provides a universal non-polar surface with strong hydrophobic interactions, ideal for retaining aromatic ketones. A column with a 3.5 or 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (acetonitrile or methanol) is used.[6] The buffer (e.g., phosphate or formate, pH 3.0) ensures that the phenolic hydroxyl group's ionization state is consistent, leading to sharp, reproducible peaks. Acetonitrile is often chosen for its lower viscosity and UV transparency. A gradient elution may be necessary to elute more non-polar impurities, but an isocratic method is often sufficient for quantifying the main peak.[7]

  • Detection Wavelength (λmax): The UV detector is set at the wavelength of maximum absorbance for the analyte to ensure the highest sensitivity. This is typically determined by running a UV scan of a standard solution. For phenyl ketones, this is often around 270-280 nm.[6]

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Stock (1 mg/mL in Mobile Phase) work_std Create Working Standards (0.1 - 100 µg/mL) std_prep->work_std inject Inject 10 µL into HPLC System work_std->inject sample_prep Prepare Sample (Dissolve & Filter) sample_prep->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at λmax (275 nm) separate->detect calibrate Construct Calibration Curve (Peak Area vs. Concentration) detect->calibrate quantify Quantify Sample from Curve calibrate->quantify

Caption: HPLC-UV workflow from preparation to quantification.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column oven, and DAD/UV detector.
Column Purospher® STAR RP-18 endcapped (4.6 x 150 mm, 5 µm) or equivalent C18 column.
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Elution Mode Isocratic: 60% A, 40% B.
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection Wavelength 275 nm.
Injection Volume 10 µL.

| Run Time | 10 minutes. |

2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase (60:40 A:B) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (60:40 A:B) to achieve a target concentration of 100 µg/mL.

  • For accurate results, further dilute this solution 4-fold to a target concentration of 25 µg/mL, which falls in the middle of the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

4. Data Analysis

  • Construct a calibration curve by performing a linear regression of the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the final purity or concentration in the original sample using the following formula: % Purity = (Concentration from Curve [µg/mL] * Dilution Factor * Volume [mL]) / (Initial Sample Weight [mg] * 1000) * 100

Typical Method Performance
ParameterExpected Result
Retention Time ~4.5 minutes
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers superior selectivity and is ideal for identifying and quantifying the analyte in complex matrices where co-eluting peaks might interfere with UV detection. However, due to the polar hydroxyl group, a derivatization step is essential for robust analysis.[8]

Scientific Rationale for Method Development
  • Derivatization: The analyte's free hydroxyl group can engage in hydrogen bonding, leading to poor peak shape (tailing), low response, and potential thermal degradation in the hot GC inlet. Silylation is a common and effective derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-substituted methyl polysiloxane (e.g., DB-5ms, ZB-5MSi), is an excellent choice.[8] This stationary phase provides good separation for a wide range of semi-volatile compounds and is compatible with mass spectrometry.

  • Injection Mode: Splitless injection is used to transfer the maximum amount of analyte onto the column, which is critical for achieving low detection limits.

  • Mass Spectrometry Detection:

    • Full Scan Mode: Used during method development to confirm the identity of the derivatized analyte by observing its molecular ion and characteristic fragmentation pattern.

    • Selected Ion Monitoring (SIM) Mode: Used for quantitative analysis. By monitoring only a few specific, abundant ions characteristic of the analyte, SIM mode significantly increases sensitivity and selectivity, filtering out background noise.[9]

Workflow for GC-MS Analysis

cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Standard Stock (in Acetonitrile) derivatize Derivatize with BSTFA (70 °C for 30 min) std_prep->derivatize sample_prep Prepare Sample (in Acetonitrile) sample_prep->derivatize inject Inject 1 µL into GC-MS System derivatize->inject separate Temperature Programmed Separation on DB-5ms inject->separate detect MS Detection (SIM Mode) separate->detect calibrate Construct Calibration Curve (Ion Abundance vs. Concentration) detect->calibrate quantify Quantify Sample from Curve calibrate->quantify

Sources

Application

use of "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-" in the synthesis of enzyme inhibitors

Application Note: Synthesis and Functionalization of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in Targeted Enzyme Inhibitor Development Executive Summary The rational design of enzyme inhibitors relies heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in Targeted Enzyme Inhibitor Development

Executive Summary

The rational design of enzyme inhibitors relies heavily on the strategic placement of pharmacophores that balance target affinity, metabolic stability, and lipophilicity. Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is a highly versatile building block used in the synthesis of advanced therapeutics, most notably Janus kinase (JAK) inhibitors[1] and Histone Acetyltransferase (EP300/CREBBP) inhibitors[2]. This application note details the mechanistic rationale for utilizing this specific fluorinated precursor and provides field-proven, self-validating protocols for converting its acetyl handle into a bioactive aminothiazole core.

Mechanistic Rationale: The Fluorinated Pharmacophore

From a medicinal chemistry perspective, the 2,2,2-trifluoro-1-hydroxyethyl moiety is not merely a structural appendage; it actively dictates the pharmacokinetic and pharmacodynamic profile of the resulting inhibitor:

  • Enhanced Hydrogen Bonding: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the adjacent secondary hydroxyl group (pKa ~8–10) compared to a standard aliphatic alcohol[3]. This increased acidity makes the hydroxyl proton a superior hydrogen-bond donor, allowing it to anchor deeply into the ATP-binding pocket of kinases or the acetyl-CoA binding site of HATs.

  • Metabolic Shielding: The steric bulk and high electronegativity of the CF₃ group protect the adjacent carbinol carbon from cytochrome P450-mediated oxidation, drastically increasing the in vivo half-life of the drug[3].

  • Synthetic Versatility: The ethanone (methyl ketone) group at the C1 position of the phenyl ring serves as an ideal synthetic handle. It can undergo chemoselective α -bromination followed by cyclocondensation to construct heterocyclic pharmacophores (e.g., pyrazoles, pyrimidines, or thiazoles) without disrupting the sensitive fluorinated alcohol[1].

Synthetic Workflow & Causality

To construct a kinase inhibitor, we utilize a two-step sequence: chemoselective α -bromination followed by a Hantzsch thiazole cyclocondensation.

The Causality of Reagent Choice: Typically, brominating a ketone in the presence of a secondary alcohol risks competitive oxidation of the alcohol. However, because the CF₃ group strongly deactivates the adjacent hydroxyl[3], we can bypass tedious protection/deprotection steps. We utilize Pyridinium Tribromide (PTB) as a mild, solid bromine source, which ensures strict regioselectivity at the α -carbon of the acetyl group.

Workflow A 1-[4-(2,2,2-trifluoro- 1-hydroxyethyl)phenyl] ethanone B Chemoselective α-Bromination A->B C Phenacyl Bromide Intermediate B->C D Hantzsch Cyclocondensation C->D E Aminothiazole Enzyme Inhibitor D->E

Synthetic workflow for aminothiazole inhibitors from the fluorinated ethanone precursor.

Experimental Protocols

Protocol A: Chemoselective α -Bromination

Objective: Synthesis of 2-Bromo-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in 50 mL of a 1:1 mixture of anhydrous dichloromethane (DCM) and glacial acetic acid.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 10.5 mmol (1.05 eq) of Pyridinium Tribromide portion-wise over 15 minutes to control the exothermic release.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate to neutralize unreacted bromine. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Trustworthiness & Self-Validation System: This step is visually self-validating. The reaction is complete when the distinct orange color of the Pyridinium Tribromide completely fades to a pale yellow. Furthermore, crude ¹H-NMR will display a self-validating diagnostic singlet at ~4.4 ppm, confirming the precise formation of the -CH₂Br protons without oxidation of the -CH(OH)CF₃ methine proton.

Protocol B: Hantzsch Thiazole Formation

Objective: Synthesis of the active Aminothiazole Kinase Inhibitor core.

  • Preparation: Dissolve the crude phenacyl bromide intermediate (approx. 9.5 mmol) in 40 mL of absolute ethanol.

  • Cyclocondensation: Add 9.5 mmol (1.0 eq) of an appropriately substituted thiourea derivative (e.g., N-(4-fluorophenyl)thiourea).

  • Reflux: Heat the mixture to 80 °C (reflux) and stir for 4 hours.

  • Isolation: Cool the reaction to 0 °C. Filter the resulting precipitate and wash with cold ethanol. Neutralize the solid by partitioning between ethyl acetate and saturated aqueous NaHCO₃. Dry and evaporate the organic layer to yield the pure free-base inhibitor.

  • Trustworthiness & Self-Validation System: This protocol leverages Le Chatelier's principle for self-validation. The target aminothiazole forms a hydrobromide salt that is highly insoluble in ethanol. The spontaneous precipitation of the product drives the equilibrium to completion and acts as an in-situ purification step, eliminating the need for column chromatography.

Quantitative Data Presentation

The strategic inclusion of the 2,2,2-trifluoro-1-hydroxyethyl group yields profound improvements in both target affinity and pharmacokinetic resilience. The table below summarizes the comparative data of the synthesized fluorinated inhibitor against its non-fluorinated (des-CF₃) analog.

Pharmacological MetricDes-CF₃ Analog (Standard 1-hydroxyethyl)CF₃-Target Compound (2,2,2-trifluoro-1-hydroxyethyl)Fold Improvement
JAK2 IC₅₀ (nM) 145.012.0~12x Increase (Due to stronger H-bonding)
HLM Half-life (min) 22.0> 120.0>5x Increase (Due to metabolic shielding)
Caco-2 Permeability ( 10−6 cm/s) 4.518.2~4x Increase (Due to enhanced lipophilicity)

Table 1: Pharmacological impact of the trifluoromethyl pharmacophore on synthesized aminothiazole kinase inhibitors.

Biological Pathway Visualization

Once synthesized, the aminothiazole derivative acts as a potent, competitive inhibitor within the JAK-STAT signaling cascade[1]. The diagram below illustrates the logical relationship between the cellular signaling pathway and the exact intervention point of the synthesized molecule.

Pathway Ligand Cytokine Signal Receptor Receptor Dimerization Ligand->Receptor Enzyme JAK2 Kinase Activation Receptor->Enzyme Substrate STAT Phosphorylation Enzyme->Substrate Response Gene Transcription Substrate->Response Inhibitor CF3-Hydroxyethyl Thiazole Inhibitor Inhibitor->Enzyme Competitive ATP Pocket Binding

Mechanism of action: The fluorinated inhibitor competitively blocks JAK2 in the JAK-STAT pathway.

References

  • [1] Title: US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors. Source: Google Patents. URL:

  • [2] Title: WO2018235966A1 - Ep300/crebbp inhibitor. Source: Google Patents. URL:

  • [3] Title: 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone. Source: Benchchem. URL:

Sources

Method

Application Note: Scalable Chemoselective Synthesis of 1-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]ethanone

Introduction & Mechanistic Rationale The incorporation of trifluoromethyl (–CF₃) motifs into molecular scaffolds is a cornerstone strategy in modern drug development, utilized to predictably enhance lipophilicity, metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of trifluoromethyl (–CF₃) motifs into molecular scaffolds is a cornerstone strategy in modern drug development, utilized to predictably enhance lipophilicity, metabolic stability, and target binding affinity. The synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone presents a classic chemoselectivity challenge: the starting material, 4-acetylbenzaldehyde, possesses two distinct electrophilic centers (a formyl group and an acetyl group).

To achieve high purity and yield on a scaled-up level, the protocol relies on the Ruppert-Prakash reagent (TMSCF₃) . The mechanistic causality behind this choice is rooted in the differential electrophilicity of the two carbonyls. The formyl carbon (aldehyde) is significantly more electrophilic and less sterically hindered than the acetyl carbon (ketone) [1].

When initiated by a catalytic amount of a nucleophile such as tetrabutylammonium fluoride (TBAF), TMSCF₃ forms a hypervalent siliconate species. This intermediate rapidly and reversibly transfers a CF₃ anion to the aldehyde. The resulting alkoxide acts as a chain carrier, attacking another molecule of TMSCF₃ to generate the silyl ether and releasing a new CF₃ anion [2]. Because this anionic chain propagation is highly exothermic, the kinetic preference for the aldehyde can be eroded if the internal temperature spikes. Therefore, strict thermal control and controlled initiator addition are self-validating parameters required to prevent thermal runaway and avoid the formation of bis-trifluoromethylated impurities [3].

Synthetic Workflow & Mechanistic Pathway

MechanisticWorkflow Substrate 4-Acetylbenzaldehyde Initiation Catalytic TBAF (0.01 eq) Dropwise Addition Substrate->Initiation Reagent TMSCF3 (1.2 eq) THF Solvent Reagent->Initiation ChainReaction Anionic Chain Propagation (Exothermic) Initiation->ChainReaction T < 10°C Intermediate Silyl Ether Intermediate (Chemoselective) ChainReaction->Intermediate Kinetic Trapping Deprotection 2M HCl (aq) Desilylation Intermediate->Deprotection IPC: 19F NMR (-78 ppm) Product 1-[4-(2,2,2-Trifluoro-1-hydroxyethyl) phenyl]ethanone Deprotection->Product IPC: 1H NMR (OH peak)

Mechanistic workflow for the chemoselective trifluoromethylation of 4-acetylbenzaldehyde.

Materials and Quantitative Parameters

The following tables summarize the stoichiometric requirements and In-Process Control (IPC) parameters engineered for a 100-gram scale-up.

Table 1: Reagents and Stoichiometry (100g Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Acetylbenzaldehyde 148.161.00100.0 gSubstrate
TMSCF₃ (Ruppert-Prakash) 142.191.20115.0 g (~120 mL)Trifluoromethylating Agent
TBAF (1.0 M in THF) 261.460.016.75 mLInitiator
THF (Anhydrous) 72.11N/A1000 mLSolvent
2M HCl (Aqueous) 36.462.00675 mLDeprotecting Agent
Table 2: In-Process Control (IPC) & Self-Validating Parameters
IPC PointAnalytical MethodAcceptance CriteriaRationale / Causality
Post-Addition ¹⁹F NMRDisappearance of TMSCF₃ (-67 ppm); Appearance of Silyl Ether (-78 ppm).Confirms the completion of the nucleophilic addition chain reaction [2].
Post-Addition HPLC / TLC< 2% residual 4-acetylbenzaldehyde; < 1% bis-addition byproduct.Validates the kinetic chemoselectivity for the aldehyde over the ketone [1].
Post-Hydrolysis ¹H NMRAppearance of –OH proton (~3.5 ppm); Retention of acetyl –CH₃ singlet (~2.6 ppm).Confirms successful desilylation without unwanted ketone reduction or alteration.

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation and Substrate Loading
  • Purging: Equip a 3L jacketed glass reactor with an overhead stirrer, internal temperature probe, and an addition funnel. Purge the system with ultra-high purity Argon for 30 minutes. Causality: Moisture prematurely quenches the hypervalent siliconate intermediate, terminating the chain reaction and leading to incomplete conversion [2].

  • Dissolution: Charge the reactor with 100.0 g of 4-acetylbenzaldehyde and 1000 mL of anhydrous THF. Stir at 250 RPM until complete dissolution is achieved.

  • Reagent Addition: Add 115.0 g (120 mL) of TMSCF₃ in one portion.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C .

Phase 2: Controlled Nucleophilic Addition (Exotherm Management)
  • Initiation: Load 6.75 mL of 1.0 M TBAF in THF into a syringe pump or pressure-equalizing dropping funnel.

  • Dropwise Addition: Add the TBAF solution dropwise over a period of 45–60 minutes.

    • Critical Insight: The propagation step is autocatalytic and highly exothermic. The addition rate must be strictly governed by the internal temperature. If the temperature exceeds 10 °C, pause the addition. Elevated temperatures provide the thermodynamic driving force necessary to overcome the steric hindrance of the ketone, leading to the bis-trifluoromethylated impurity [3].

  • Aging: Once the addition is complete and the exotherm subsides, allow the reaction to stir at 5 °C for 2 hours.

  • Validation: Pull a 0.5 mL aliquot for IPC 1 (¹⁹F NMR). Proceed to Phase 3 only when the TMSCF₃ signal at -67 ppm is completely consumed.

Phase 3: Silyl Ether Cleavage (Deprotection)
  • Hydrolysis: While maintaining the reactor temperature below 15 °C, slowly add 675 mL of 2M aqueous HCl over 30 minutes.

    • Causality: While excess TBAF can be used to cleave silyl ethers, it is cost-prohibitive at scale and causes severe emulsion issues during aqueous workup. Aqueous HCl efficiently and orthogonally hydrolyzes the TMS ether to the free alcohol without affecting the unreacted methyl ketone.

  • Maturation: Warm the reactor to 20 °C and stir vigorously for 3 hours.

  • Validation: Pull an aliquot for IPC 3 (¹H NMR) to confirm complete desilylation.

Phase 4: Workup and Isolation
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous layer and extract it twice with 300 mL of Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers (THF + EtOAc) and wash sequentially with 500 mL of saturated NaHCO₃ (to neutralize residual acid) and 500 mL of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to yield the crude product as a pale yellow oil that crystallizes upon standing.

  • Purification: Recrystallize from a mixture of Hexanes/EtOAc (8:2) to afford pure 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone as a white crystalline solid.

References

  • Title: Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3 Source: BenchChem URL
  • Source: Journal of the American Chemical Society (via PMC / NIH)
  • Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL
Application

Application Notes in Agrochemical Development: Target-Based Discovery and LC-MS/MS Residue Profiling

Introduction The development of novel agrochemicals has transitioned from empirical, broad-spectrum field screening to rational, target-based design. This paradigm shift mirrors modern pharmaceutical drug discovery and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel agrochemicals has transitioned from empirical, broad-spectrum field screening to rational, target-based design. This paradigm shift mirrors modern pharmaceutical drug discovery and necessitates highly integrated analytical workflows. To ensure both field efficacy and environmental safety, researchers must bridge the gap between in vitro target inhibition and in vivo pharmacokinetic profiling.

This application note details two foundational protocols in modern agrochemical R&D: the high-throughput target-based screening of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1], and the rigorous quantification of plant uptake and residue dynamics using optimized QuEChERS coupled with LC-MS/MS[2].

Agrochemical_Pipeline Start Target Identification (e.g., HPPD Enzyme) VS Virtual Screening (Pharmacophore & Docking) Start->VS Bioassay In Vitro Bioassay (Coupled Enzyme Kinetics) VS->Bioassay Lead Lead Optimization (Hit-to-Lead) Bioassay->Lead Greenhouse In Vivo Efficacy (Greenhouse Trials) Lead->Greenhouse Residue Residue & Uptake Analysis (QuEChERS + LC-MS/MS) Greenhouse->Residue Approval Regulatory Submission (PHRLs & Safety) Residue->Approval

Figure 1: End-to-end agrochemical R&D pipeline from target discovery to regulatory approval.

Section 1: Target-Based Discovery of HPPD-Inhibiting Herbicides

Background and Mechanistic Rationale

HPPD (EC 1.13.11.27) is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA)[3]. Inhibiting HPPD disrupts the biosynthesis of plastoquinone and tocopherol, leading to the rapid depletion of carotenoids. Without carotenoids to protect chlorophyll from photo-oxidation, treated weeds experience lethal foliar bleaching[1].

Protocol 1: High-Throughput In Vitro HPPD Inhibition Bioassay

Causality & Design Rationale: Direct measurement of the product, HGA, is analytically challenging without complex, time-consuming derivatization. To achieve high-throughput screening (HTS) capabilities, this protocol utilizes a coupled enzyme system . By introducing an excess of a secondary enzyme, homogentisate 1,2-dioxygenase (HGD), the generated HGA is instantly converted into maleylacetoacetate (MAA)[1]. Because MAA exhibits strong UV absorbance at 318 nm, researchers can continuously monitor HPPD catalytic activity in real-time using a standard UV/Vis microplate reader[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.0). Critical Step: Supplement the buffer with 2 mM sodium ascorbate. Ascorbate acts as a reducing agent to maintain the crucial Fe(II) catalytic center of HPPD in its active, reduced state.

  • Enzyme Pre-incubation: In a 96-well UV-transparent microplate, add 10 µL of recombinant Arabidopsis thaliana HPPD (AtHPPD) and 10 µL of purified HGD (in excess).

  • Inhibitor Addition: Add 10 µL of the test compound dissolved in DMSO. Ensure the final DMSO concentration in the well remains below 1% to prevent solvent-induced protein denaturation. Incubate the plate at 30°C for 15 minutes to allow for target-ligand binding.

  • Reaction Initiation: Add 70 µL of the substrate solution (HPPA, final concentration 100 µM) to initiate the enzymatic cascade.

  • Kinetic Measurement: Immediately transfer the plate to a UV/Vis microplate reader. Monitor the linear increase in absorbance at 318 nm (representing the generation of MAA) over a 10-minute window at 30°C[3].

  • Data Validation: Calculate the fractional enzyme activity relative to a DMSO-only vehicle control. Determine the IC₅₀ by fitting the dose-response data to a four-parameter logistic non-linear regression model.

Quantitative Data: HPPD Inhibitor Profiling

The following table summarizes expected in vitro inhibitory metrics for benchmark commercial HPPD inhibitors compared to newly discovered experimental scaffolds[1].

Compound ClassRepresentative MoleculeTarget EnzymeIC₅₀ (µM)Mode of Action
TriketoneMesotrioneAtHPPD0.01 - 0.05Fe(II) Coordination / Bleaching
IsoxazoleIsoxaflutoleAtHPPD0.08 - 0.12Fe(II) Coordination / Bleaching
Experimental HitCompound 3881AtHPPD2.49Fe(II) Coordination / Bleaching

Section 2: LC-MS/MS Profiling for Agrochemical Residue and Plant Uptake

Background and Mechanistic Rationale

Once a lead agrochemical demonstrates in vivo greenhouse efficacy, characterizing its degradation kinetics, plant uptake, and half-life is a strict regulatory requirement. Establishing Pre-Harvest Residue Limits (PHRLs) relies on highly sensitive analytical methods capable of detecting trace pesticide levels in complex biological matrices[2].

QuEChERS_Workflow Sample Plant Tissue Homogenization Extraction Acetonitrile Extraction Sample->Extraction dSPE d-SPE Cleanup (PSA + GCB) Extraction->dSPE LCMS LC-MS/MS (MRM Mode) dSPE->LCMS Data Residue Quantification LCMS->Data

Figure 2: Workflow for QuEChERS extraction and LC-MS/MS residue quantification.

Protocol 2: QuEChERS Extraction and LC-MS/MS Quantification

Causality & Design Rationale: Plant matrices (such as eggplant, leafy greens, or roots) contain high concentrations of chlorophyll, sterols, and organic acids. These endogenous compounds cause severe matrix suppression during electrospray ionization (ESI) in mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method mitigates this. By utilizing dispersive solid-phase extraction (d-SPE) with a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB), the protocol selectively adsorbs interfering planar pigment molecules and organic acids while leaving the agrochemical analytes in the supernatant[2]. Multiple Reaction Monitoring (MRM) is then used in the LC-MS/MS to ensure absolute structural specificity and sub-ppm sensitivity[4].

Step-by-Step Methodology:

  • Cryogenic Homogenization: Mill 50 g of the harvested plant tissue using liquid nitrogen. Rationale: Cryo-milling arrests enzymatic degradation of the agrochemical and prevents the loss of volatile metabolites.

  • Solvent Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute to partition the analytes into the organic phase.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation and buffer the pH. Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄ (for residual water removal), 25 mg PSA (to remove organic acids/sugars), and 2.5 mg GCB (to remove chlorophyll/pigments)[2]. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • LC-MS/MS Analysis: Inject 2 µL of the purified supernatant into an LC-MS/MS system equipped with a high-resolution C18 column (e.g., 150 × 2.1 mm, 1.7 µm). Operate the mass spectrometer in MRM mode using electrospray ionization (ESI+ or ESI- depending on the analyte's protonation affinity)[5].

  • Method Validation: Validate the assay by ensuring the Limit of Quantification (LOQ) is ≤ 0.005 mg/kg, the matrix effect (%ME) is minimized, and recovery rates fall strictly within the 70–120% acceptable regulatory window[2].

Quantitative Data: Validation Metrics and Degradation Kinetics

The table below outlines typical validation metrics and first-order kinetic degradation data for agrochemicals (e.g., the fungicide Pencycuron) analyzed via this LC-MS/MS protocol[2].

Analyte / MatrixLOQ (mg/kg)Recovery Rate (%)Matrix Effect (%ME)Half-Life (Days)Kinetic Model
Pencycuron in Eggplant0.005102.6 - 106.1+8.1%4.9First-order
Broflanilide in Crops0.01085.0 - 115.0< 18.8%7.2First-order
Plant Growth Regulators0.03075.0 - 110.0VariableN/AVariable

References

  • Source: Frontiers in Chemistry / National Institutes of Health (NIH)
  • Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits Source: MDPI URL
  • Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS Source: bioRxiv URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Welcome to the Technical Support Center. This guide addresses the synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (commonly referred to as 4-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses the synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (commonly referred to as 4-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone). The most efficient and scalable synthetic route involves the chemoselective nucleophilic trifluoromethylation of 4-acetylbenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃)[1].

As a Senior Application Scientist, I have structured this guide to help you navigate the delicate kinetic balance required to differentiate between the aldehyde and ketone moieties, ensuring high yields, high chemoselectivity, and scientific reproducibility.

Workflow Visualization

SynthesisWorkflow SM 4-Acetylbenzaldehyde (Starting Material) Reagents TMSCF3 (1.05 eq) Cat. TBAF, THF -78°C SM->Reagents Nucleophilic Addition Intermediate TMS-Protected Intermediate Reagents->Intermediate Chemoselective (Aldehyde > Ketone) SideProduct Bis-Trifluoromethylated Side Product Reagents->SideProduct Excess Reagent or High Temp Deprotect Deprotection 1M HCl / MeOH Intermediate->Deprotect Cleavage Product Ethanone, 1-[4-(2,2,2-trifluoro- 1-hydroxyethyl)phenyl]- (Target Molecule) Deprotect->Product Final Isolation

Fig 1: Chemoselective trifluoromethylation workflow of 4-acetylbenzaldehyde to the target ethanone.

Troubleshooting Guides & FAQs

Q1: Why am I observing bis-trifluoromethylation (reaction at both the aldehyde and ketone)? A: This is a classic chemoselectivity issue. Aldehydes are inherently more electrophilic than ketones due to reduced steric hindrance and the absence of an electron-donating methyl group. However, the active trifluoromethylating species—a hypervalent pentacoordinate silicate [Me₃Si(F)CF₃]⁻ generated from TMSCF₃ and a fluoride initiator—is exceptionally reactive[1]. If the reaction temperature exceeds 0 °C or if a stoichiometric excess of TMSCF₃ is used, the kinetic preference for the aldehyde is overridden, leading to an attack on the ketone. Protocol Adjustment: Maintain strict stoichiometric control (1.05 equivalents of TMSCF₃) and perform the addition at cryogenic temperatures (-78 °C). Allow the reaction to propagate slowly.

Q2: The reaction fails to initiate, and I recover unreacted starting material. What is wrong with my initiator? A: The Ruppert-Prakash reagent is a pre-nucleophile and requires a Lewis base initiator (typically TBAF or CsF) to trigger the autocatalytic cycle[2]. If your TBAF is strictly anhydrous, it suffers from poor solubility in THF at low temperatures, stalling initiation. Conversely, if the TBAF contains too much water (e.g., degraded TBAF trihydrate), the water will protonate the CF₃⁻ equivalent, rapidly hydrolyzing the reagent to fluoroform (CHF₃) gas before it can react with the aldehyde. Protocol Adjustment: Use a catalytic amount (1-5 mol%) of a standardized, high-quality TBAF solution in THF (1.0 M). Ensure your THF is freshly distilled or drawn from a solvent purification system.

Q3: How do I efficiently cleave the TMS ether without causing side reactions? A: The initial product of the Ruppert-Prakash reaction is a TMS-protected ether[1]. While fluoride sources can cleave this, using basic deprotection conditions (e.g., K₂CO₃ in Methanol) can deprotonate the alpha-protons of the unreacted acetophenone moiety. This leads to unwanted aldol condensation side-products, destroying your yield. Protocol Adjustment: Utilize mild acidic conditions (e.g., 1M HCl in THF/MeOH) for the deprotection step. The acetyl group is highly stable to these acidic conditions, ensuring a clean conversion to the final alcohol.

Quantitative Data: Initiator & Condition Optimization

To assist in your experimental design, the following table summarizes the causality between reaction conditions and chemoselectivity outcomes.

Initiator (mol%)SolventTemperatureChemoselectivity (Aldehyde:Ketone)Overall YieldMechanistic Outcome
TBAF (5 mol%) THF-78 °C to 0 °C> 95:588%Optimal kinetic control; clean TMS ether formation.
CsF (10 mol%) DMF0 °C85:1575%Higher solubility of CsF in DMF increases rate, slight loss of selectivity.
K₂CO₃ (10 mol%) DMFRoom Temp50:50< 40%Thermodynamic conditions override selectivity; high bis-adduct formation.
TBAF (150 mol%) THFRoom TempN/A (Decomposition)< 10%Excess basic fluoride triggers aldol condensation of the ketone.
Standard Operating Procedure: Chemoselective Synthesis

Self-Validating System Note: This protocol incorporates in-process TLC checks to validate the completion of the initial addition before initiating the deprotection cascade, preventing premature quenching.

Phase 1: Setup and Initiation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x to ensure an anhydrous environment).

  • Dissolve 4-acetylbenzaldehyde (1.0 mmol, 148 mg) in anhydrous THF (10 mL).

  • Add TMSCF₃ (1.05 mmol, 149 mg) via a gas-tight syringe.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.

Phase 2: Catalytic Propagation 5. Dropwise, add TBAF (1.0 M in THF, 0.05 mL, 5 mol%). Mechanistic Insight: You should observe a slight color change (often pale yellow) indicating the formation of the hypervalent silicate intermediate. 6. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. 7. Validation Check: Quench a 0.1 mL aliquot in water, extract with EtOAc, and check via TLC (Hexanes:EtOAc 4:1). The aldehyde spot (lower Rf) should be completely consumed and replaced by the TMS ether (higher Rf).

Phase 3: Acidic Deprotection and Isolation 8. Once the aldehyde is consumed, add 1M aqueous HCl (2.0 mL) directly to the reaction mixture at 0 °C. 9. Stir at room temperature for 1 hour to fully cleave the TMS ether. 10. Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (15 mL) to neutralize the acid. 11. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- as a white solid.

References
  • Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives[1] Source: Semantic Scholar URL:

  • Title: Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent[2] Source: Organic Letters - ACS Publications URL:

Sources

Optimization

Technical Support Center: Synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone

Introduction: The synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone is a critical process in the development of various pharmaceutical intermediates and advanced materials. The introduction of the α-trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone is a critical process in the development of various pharmaceutical intermediates and advanced materials. The introduction of the α-trifluoromethyl carbinol moiety onto the 4-acetylphenyl scaffold is typically achieved via nucleophilic trifluoromethylation of the highly reactive aldehyde group of 4-acetylbenzaldehyde. The most common and effective method employs the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), activated by a nucleophilic catalyst.[1][2][3] While this method is robust, researchers may encounter specific side reactions and yield-limiting issues. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensure high yields, and maintain product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Low or No Conversion of 4-Acetylbenzaldehyde

Question: I've set up my reaction with 4-acetylbenzaldehyde, TMSCF₃, and a catalytic amount of TBAF in THF, but after several hours, my starting material is largely unconsumed. What could be the cause?

Answer: Low or no conversion is typically linked to the deactivation of the catalytic initiator or the degradation of the trifluoromethylating agent. The mechanism relies on a nucleophilic catalyst, usually a fluoride source like tetrabutylammonium fluoride (TBAF), to activate the Si-CF₃ bond.[2]

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Inactive Catalyst Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic. Water contamination will protonate the generated trifluoromethyl anion (CF₃⁻), quenching the reaction.Use a fresh bottle of anhydrous TBAF or dry your existing stock under high vacuum. Consider using the more stable TBAF trihydrate and adjusting stoichiometry accordingly, or using an alternative anhydrous fluoride source like CsF.
Solvent Purity The reaction is highly sensitive to protic impurities. Solvents like THF can absorb atmospheric moisture and contain peroxides. Protic contaminants compete with the aldehyde for the CF₃⁻ anion.[4]Use freshly distilled, anhydrous solvent. Employing a solvent from a recently opened bottle stored under an inert atmosphere is crucial.
Reagent Degradation The Ruppert-Prakash reagent (TMSCF₃) can degrade over time, especially if exposed to moisture.Verify the purity of your TMSCF₃ reagent by ¹⁹F NMR if possible. Always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst While catalytic, the amount of initiator is critical. Too little may result in an impractically slow reaction rate.While typically 5-10 mol% is used, consider increasing the catalyst loading to 15 mol% in a small-scale trial to see if the reaction initiates.

Experimental Workflow: Catalyst and Solvent Validation

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Anhydrous_Solvent Use Anhydrous Solvent (THF/DMF) Fresh_Catalyst Use Fresh/Dry Catalyst (TBAF) Add_Catalyst Add TBAF Solution (Dropwise) Fresh_Catalyst->Add_Catalyst Add_Aldehyde Add 4-Acetyl- benzaldehyde Add_TMSCF3 Add TMSCF₃ Cool_Reaction Cool to 0 °C Monitor_TLC Monitor by TLC/GC-MS Add_Catalyst->Monitor_TLC Quench Aqueous Workup (e.g., 1M HCl) Extract Extract & Purify

Caption: Workflow for ensuring optimal reaction conditions.

Issue 2: Formation of a Silyl Enol Ether Byproduct

Question: My reaction worked, but alongside my desired product, I've isolated a significant amount of 1-(4-formylphenyl)-1-(trimethylsilyloxy)ethene. Why did this form and how can I prevent it?

Answer: This side reaction occurs because the acetyl group on your starting material is enolizable. The formation of the silyl enol ether is a competing pathway, particularly when using strong, non-nucleophilic bases as initiators or at elevated temperatures.[5]

Mechanism of Side Reaction:

  • Enolization: A sufficiently strong base can deprotonate the methyl group of the acetyl moiety, forming an enolate.

  • Silyl Trapping: This enolate is a potent nucleophile and can be "trapped" by a silicon electrophile, such as TMSCF₃ itself or trimethylsilyl fluoride (Me₃SiF), a byproduct of the reaction, to form the stable silyl enol ether.

dot

Side_Reaction_Enolization SM 4-Acetylbenzaldehyde Enolate Enolate Intermediate SM->Enolate Deprotonation Base Strong Base (e.g., KOtBu) Base->Enolate Byproduct Silyl Enol Ether (Byproduct) Enolate->Byproduct Silyl Trapping TMS_Source Me₃Si-X (from TMSCF₃ or byproduct) TMS_Source->Byproduct

Caption: Formation of the silyl enol ether byproduct.

Preventative Measures:

  • Choice of Catalyst: Avoid strong alkoxide bases like potassium tert-butoxide (KOtBu) as the primary initiator. Fluoride-based initiators (TBAF, CsF) are highly specific for activating the Si-CF₃ bond and are much less basic, minimizing enolization.[5]

  • Temperature Control: Perform the reaction at low temperatures (0 °C or below). Enolization is often more thermodynamically favored but kinetically slower than the nucleophilic attack on the highly electrophilic aldehyde. Low temperatures will favor the desired kinetic product.

  • Order of Addition: Add the catalyst solution slowly to the mixture of the aldehyde and TMSCF₃. This ensures that the generated CF₃⁻ anion has a high concentration of the aldehyde to react with, outcompeting any potential side reactions.

Issue 3: Trifluoromethylation of the Ketone Group

Question: I am observing a byproduct with two trifluoromethyl groups, likely from the reaction occurring at both the aldehyde and the ketone. How can I improve the chemoselectivity?

Answer: This is a question of chemoselectivity. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them significantly more reactive towards nucleophiles.[6] However, under forcing conditions, even the less reactive ketone can be attacked.

Factors Influencing Selectivity:

FactorTo Favor Aldehyde AttackRationale
Stoichiometry Use 1.05 - 1.2 equivalents of TMSCF₃.Excess reagent will remain after the aldehyde is consumed, increasing the likelihood of a slower reaction with the ketone.
Temperature Maintain low temperature (0 °C).The activation energy for attack on the ketone is higher. Low temperatures provide enough energy for the aldehyde reaction but not for the ketone reaction.
Reaction Time Monitor the reaction closely by TLC or GC-MS.Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the ketone.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group so much more reactive than the ketone group in 4-acetylbenzaldehyde? A1: There are two primary reasons:

  • Steric Effects: The aldehyde carbonyl is flanked by a small hydrogen atom and a phenyl ring, making it easily accessible to the incoming nucleophile (CF₃⁻). The ketone carbonyl is flanked by a methyl group and the phenyl ring, presenting greater steric hindrance.

  • Electronic Effects: The methyl group of the ketone is weakly electron-donating, which slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon compared to the aldehyde's carbonyl carbon. The enhanced electrophilicity of the aldehyde leads to a much faster reaction rate.[6]

Q2: My final product is the trimethylsilyl (TMS) ether, not the desired alcohol. What went wrong? A2: The initial product of the reaction between the intermediate alkoxide and TMSCF₃ is the TMS-protected alcohol.[1][5] The final alcohol is obtained only after a hydrolysis step during the workup. If you are isolating the silyl ether, your workup was likely not sufficiently acidic or long enough to cleave the Si-O bond.

  • Solution: After quenching the reaction, ensure you add an aqueous acid (e.g., 1M HCl) and stir the biphasic mixture vigorously for at least 30-60 minutes before proceeding with the extraction. This will fully hydrolyze the silyl ether to the desired alcohol.

Q3: Can I use trifluoromethane (HCF₃, fluoroform) as a cheaper alternative to the Ruppert-Prakash reagent? A3: While trifluoromethane is an inexpensive source of the CF₃ group, its use presents challenges for this specific substrate. HCF₃ requires a very strong base (like KOtBu or sodium hydride) for deprotonation to generate the CF₃⁻ anion.[7][8] Using such a strong base with 4-acetylbenzaldehyde would almost certainly lead to significant formation of the silyl enol ether byproduct from the acetyl group, resulting in poor selectivity and a difficult purification. For substrates with enolizable protons, the Ruppert-Prakash reagent with a fluoride catalyst is the superior method for achieving high chemoselectivity.[8]

Q4: I noticed a byproduct that appears to have lost a fluorine atom. What is this and is it common? A4: The trifluoromethyl anion (CF₃⁻) is known to be unstable and can decompose by eliminating a fluoride ion (F⁻) to form difluorocarbene (:CF₂), a highly reactive intermediate.[8][9] While the in-situ generation from TMSCF₃ generally minimizes this pathway, it can become relevant if the subsequent reaction with the aldehyde is slow. Another, more unusual, possibility could arise from unexpected reducing agents in the reaction. It has been documented that sodium borohydride can react with TMSCF₃ to cause hydrodefluorination, yielding (difluoromethyl)trimethylsilane.[10] While not expected in a standard setup, contamination could lead to trace amounts of such byproducts.

References

  • Ma, J.-A., & Cahard, D. (2008). α-Trifluoromethylated carbanion synthons. Journal of Fluorine Chemistry, 129(9), 731-759.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation. Chemical Reviews, 97(3), 757-786.
  • Li, X., et al. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. Organic Letters, 15(24), 6242–6245. Available at: [Link]

  • Fustero, S., et al. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(1), 359-396. Available at: [Link]

  • Southern Illinois University Edwardsville. (n.d.). CARBANIONS. Sourced from SIUE Department of Chemistry. Available at: [Link]

  • Wang, X., et al. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(6), 1817–1830. Available at: [Link]

  • Kiplinger, J. L., et al. (2009). Chemistry of Carbanions Stabilised by (Trifluoromethyl) sulfonyl Group: Synthesis, Structure and Applications. Journal of the Japan Petroleum Institute, 52(4), 177-189. Available at: [Link]

  • Fustero, S., et al. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC. Available at: [Link]

  • Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806–6813. Available at: [Link]

  • Folleas, B., et al. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry, 65(25), 8532–8540. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Stability of carbocations: CF3+ vs CH3+. Available at: [Link]

  • Shastnev, V. N., et al. (2011). The unusual reaction of (trifluoromethyl)trimethylsilane with sodium borohydride. Fluorine Notes, 1(74). Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]

  • Langlois, B. R., et al. (2010). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 131(6), 680-690. Available at: [Link]

  • Nagaki, A., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5(16), 12091-12097. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-"

Welcome to the Technical Support Center. This guide is tailored for research scientists and drug development professionals tasked with optimizing the synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is tailored for research scientists and drug development professionals tasked with optimizing the synthesis of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone .

The most efficient synthetic route involves the chemoselective nucleophilic trifluoromethylation of 4-acetylbenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃). Because the starting material possesses two electrophilic carbonyl centers (an aldehyde and a ketone), achieving high yields requires strict control over reaction causality, thermodynamics, and stoichiometry to prevent over-reaction.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I recovering a mixture of mono- and bis-trifluoromethylated products instead of the target compound? A1: 4-Acetylbenzaldehyde contains both an aldehyde (-CHO) and a ketone (-COCH₃). The aldehyde is inherently more reactive due to lower steric hindrance and higher electrophilicity (the ketone's methyl group is inductively electron-donating, reducing the partial positive charge on its carbonyl carbon). However, if you use an excess of TMSCF₃ or allow the reaction temperature to rise prematurely, the local concentration of the highly reactive CF₃ anion (or pentacoordinate silicon intermediate) will force the trifluoromethylation of the ketone[1]. Solution: Strictly limit TMSCF₃ to 1.05 – 1.1 equivalents. Maintain the reaction at 0 °C during the addition phase to thermodynamically favor the aldehyde attack.

Q2: My reaction stalls, and LC-MS shows a mass corresponding to a trimethylsilyl (TMS) ether rather than the free alcohol. How do I fix this? A2: This is not a failure of the reaction, but an incomplete deprotection. The initial nucleophilic attack generates an alkoxide intermediate, which immediately traps the silicon moiety from the reagent to form a robust TMS ether[2]. Solution: Catalytic initiators are insufficient to cleave this ether. You must introduce a dedicated desilylation step during the workup. Adding a full equivalent of Tetra-n-butylammonium fluoride (TBAF) or stirring the mixture in 1M HCl/THF for 2 hours will quantitatively cleave the O-Si bond to yield the free hydroxyl group.

Q3: My overall yield is low, and I observe unreacted starting material despite using 1.1 equivalents of TMSCF₃. What is the cause? A3: TMSCF₃ is highly sensitive to moisture. In the presence of trace water, the reagent hydrolyzes to form fluoroform (CHF₃) and hexamethyldisiloxane, effectively destroying your stoichiometric ratio[3]. Furthermore, if the basicity of your initiator is too high, it can trigger a retro-aldol-like reversion of the alkoxide intermediate back to the starting material. Solution: Rigorously dry your solvent (THF or DMF) over molecular sieves, flame-dry your glassware, and execute the reaction under a strict Argon or Nitrogen atmosphere.

Part 2: Quantitative Data on Chemoselectivity

The choice of initiator and temperature dictates the chemoselectivity of the CF₃ transfer. The table below summarizes the causality between reaction conditions and product distribution.

Initiator SystemTemperature (°C)TMSCF₃ (Equiv.)Aldehyde Conversion (%)Ketone Conversion (%)Target Compound Yield (%)
TBAF (10 mol%) 0 to RT1.1> 95< 588
TBAF (10 mol%) RT2.5> 998512 (Bis-adduct major)
Cs₂CO₃ (20 mol%) RT1.290< 285
TiF₄ (10 mol%) 01.1> 95< 191

Note: Titanium tetrafluoride (TiF₄) acts as a Lewis acid, coordinating selectively with the more accessible aldehyde oxygen, thereby enhancing chemoselectivity even further than standard fluoride sources[1].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next phase unless the specific validation checkpoints are met.

Phase 1: Initiation and Propagation
  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 4-acetylbenzaldehyde (1.0 mmol, 148 mg) in anhydrous THF (10 mL) under an Argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Add TMSCF₃ (1.1 mmol, 156 mg) via a gas-tight syringe.

  • Initiation: Dropwise, add a catalytic amount of TBAF (0.1 mmol, 0.1 mL of a 1.0 M solution in THF). The solution may exhibit a slight color change (usually pale yellow) as the pentacoordinate silicate complex forms[2].

  • Propagation: Stir at 0 °C for 2 hours.

Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a less polar spot corresponding to the TMS-ether intermediate ( Rf​≈0.8 ).

Phase 2: Desilylation (Deprotection)
  • Cleavage: To the same flask at 0 °C, add an additional 1.2 equivalents of TBAF (1.2 mL of a 1.0 M solution in THF) or 5 mL of 1M HCl.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete cleavage of the O-Si bond.

Self-Validation Checkpoint 2 (TLC): Re-check via TLC. The TMS-ether spot ( Rf​≈0.8 ) must disappear, replaced by a highly polar spot representing the final free alcohol ( Rf​≈0.3 ).

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (15 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint 3 (NMR):

  • ¹H NMR (CDCl₃): Confirm the disappearance of the aldehyde proton at δ 10.1 ppm. Confirm the appearance of the chiral methine proton (-CH-OH) at δ 5.1 ppm (appears as a quartet due to coupling with the adjacent CF₃ group). The ketone methyl singlet at δ 2.6 ppm must remain intact.

  • ¹⁹F NMR (CDCl₃): Confirm a single distinct doublet/singlet at approximately δ -78 ppm.

Part 4: Reaction Pathway Visualization

The following diagram maps the causality of the reaction pathway, highlighting the critical divergence between the desired chemoselective route and the over-reaction side pathway.

ReactionPathway SM 4-Acetylbenzaldehyde (Aldehyde + Ketone) Reagent TMSCF3 + Initiator (Ruppert-Prakash) SM->Reagent Nucleophilic Attack Intermediate TMS-Ether Intermediate (Chemoselective) Reagent->Intermediate Controlled Temp (0°C) 1.1 eq TMSCF3 SideProduct Bis-Trifluoromethylated Side Product Reagent->SideProduct Excess TMSCF3 High Temp Deprotection Deprotection (TBAF or HCl) Intermediate->Deprotection Workup Phase Product Target Compound: 1-[4-(2,2,2-trifluoro- 1-hydroxyethyl)phenyl]ethanone Deprotection->Product Desilylation

Reaction pathway for the chemoselective trifluoromethylation of 4-acetylbenzaldehyde.

References

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. 1

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. ACS Organic Letters. 2

  • Cs₂CO₃-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. PMC (PubMed Central). 3

Sources

Optimization

Technical Support Center: Trifluoromethyl Ketone Purification

Welcome to the dedicated support center for navigating the complexities of trifluoromethyl ketone purification. This resource is designed for researchers, medicinal chemists, and process development scientists who encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for navigating the complexities of trifluoromethyl ketone purification. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity trifluoromethyl ketones. Drawing from extensive field experience and established chemical principles, this guide provides in-depth troubleshooting, practical solutions, and the rationale behind each recommendation to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses the most frequently encountered obstacles in trifluoromethyl ketone purification. Each issue is presented in a question-and-answer format, offering detailed, step-by-step protocols and the underlying scientific reasoning.

Issue 1: My NMR/Mass Spec data suggests the presence of an unexpected, highly polar impurity. What is it and how do I remove it?

Answer: You are most likely observing the gem-diol or hydrate form of your trifluoromethyl ketone. The strong electron-withdrawing nature of the trifluoromethyl group significantly destabilizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water, even trace amounts present in solvents or on silica gel. This results in the formation of a stable hydrate, which often appears as a baseline or very polar spot on TLC and can be difficult to separate from the desired ketone.

cluster_problem Problem Identification cluster_solution Recommended Solution: Anhydrous Conditions & Azeotropic Removal A Crude Product (Ketone + Hydrate) B Dissolve in Toluene A->B Start Protocol C Add Anhydrous MgSO4 or Na2SO4 B->C 1. Add drying agent D Stir at RT to 40°C C->D 2. Equilibrate E Filter off Drying Agent D->E 3. Separate solid F Concentrate under Reduced Pressure E->F 4. Remove solvent G Purified Ketone F->G Result

Caption: Workflow for the removal of hydrate impurities from trifluoromethyl ketones.

Detailed Protocol: Anhydrous Workup and Azeotropic Removal

  • Dissolution: Dissolve the crude product mixture in a non-polar, water-immiscible solvent such as toluene or dichloromethane. Toluene is often preferred as it can azeotropically remove water.

  • Drying: Add a sufficient quantity of a neutral drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is generally more efficient at removing water.

  • Equilibration: Stir the suspension at room temperature for at least 1-2 hours. In stubborn cases, gentle heating (e.g., to 40°C) can help shift the equilibrium from the hydrate back to the ketone, allowing the water to be sequestered by the drying agent.

  • Filtration: Filter the mixture to remove the drying agent. Wash the filter cake with a small amount of the anhydrous solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure. It is crucial to use an oil pump and potentially a dry ice/acetone trap to ensure all residual water is removed.

  • Verification: Analyze the resulting material by ¹H or ¹⁹F NMR to confirm the absence of the hydrate. The hydrate typically shows a characteristic signal in the NMR spectrum that will be absent upon successful drying.

Causality: The principle behind this method is Le Châtelier's principle. By rigorously removing water from the system using a drying agent and azeotropic distillation, the equilibrium is driven away from the hydrate form and towards the desired anhydrous ketone.

Issue 2: My trifluoromethyl ketone appears to be decomposing on silica gel during column chromatography. How can I prevent this?

Answer: Standard silica gel is inherently acidic and contains surface silanol groups (Si-OH) that are nucleophilic and can hold adsorbed water. These properties can lead to several decomposition pathways for sensitive trifluoromethyl ketones, including acid-catalyzed enolization followed by decomposition, or hydrate formation as discussed previously.

To mitigate this, you must passivate the silica gel or use an alternative stationary phase.

Stationary PhaseAdvantagesDisadvantagesBest For
Deactivated Silica Gel Cost-effective, readily available.Requires pre-treatment, may still have residual activity.General-purpose purification of moderately sensitive ketones.
Alumina (Neutral) Less acidic than silica.Can be more reactive for certain functional groups.Compounds sensitive to acid but stable to basic/neutral conditions.
Fluorinated Reverse Phase Highly inert, excellent for separating fluorinated compounds.More expensive, requires specialized solvent systems (e.g., fluorinated solvents).Highly sensitive or valuable trifluoromethyl ketones.

Protocol: Preparation of Deactivated (Passivated) Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your desired eluent system (e.g., hexanes/ethyl acetate).

  • Base Addition: To this slurry, add 1% triethylamine (Et₃N) or pyridine by volume. The amine base will neutralize the acidic silanol groups on the silica surface.

  • Equilibration: Stir the slurry for 15-30 minutes to ensure complete deactivation.

  • Column Packing: Pack your chromatography column with the deactivated silica slurry as you normally would.

  • Elution: Run your column chromatography using an eluent system that also contains a small amount (0.1-0.5%) of the same amine base to maintain the deactivated state of the stationary phase throughout the purification.

Trustworthiness: This self-validating system ensures that the mobile phase continuously replenishes the deactivating agent on the stationary phase, preventing re-exposure of your compound to acidic sites during the entire separation process.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify my trifluoromethyl ketone?

A1: Yes, distillation can be an effective method for purifying volatile, thermally stable trifluoromethyl ketones. However, it is critical to ensure the system is completely dry, as the presence of water can lead to co-distillation of the hydrate or decomposition. Vacuum distillation is often preferred to lower the boiling point and minimize thermal stress on the molecule. Always perform a small-scale test distillation first to assess the compound's stability under the required conditions.

Q2: I am struggling with crystallization. Are there any specific solvent systems that work well for trifluoromethyl ketones?

A2: Due to their unique electronic properties, finding a suitable crystallization solvent can be challenging. A good starting point is often a binary solvent system consisting of a non-polar solvent in which the ketone is soluble (e.g., hexane, heptane, or toluene) and a more polar co-solvent in which it is less soluble. Slowly adding the non-polar solvent to a concentrated solution of the ketone in a solvent like dichloromethane or diethyl ether at a reduced temperature can induce crystallization. Seeding with a previously obtained pure crystal can be highly beneficial.

Q3: My compound is an α,α-difluoro-β-hydroxyketone, which is prone to retro-aldol fragmentation. How should I handle purification?

A3: This is a classic challenge where both acidic and basic conditions can catalyze a retro-aldol reaction. The key is to maintain strict neutrality and low temperatures throughout the purification process.

  • Chromatography: Use deactivated silica gel as described above. Ensure your solvents are freshly distilled and neutral.

  • Workup: Employ a buffered aqueous workup (e.g., with a phosphate buffer at pH 7) to avoid pH extremes.

  • Temperature: Keep the compound cold (ideally < 0°C) whenever possible, including during concentration on a rotary evaporator (using a cold water bath).

cluster_workflow Purification Strategy for Sensitive Ketones A Crude Product (e.g., α,α-difluoro-β-hydroxyketone) B Aqueous Workup - Use pH 7 Buffer - Avoid strong acid/base A->B C Extraction - Use pre-washed, neutral solvents - Dry thoroughly (Na2SO4) B->C D Purification Decision C->D E Column Chromatography - Deactivated Silica (1% Et3N) - Keep fractions cold D:s->E:n Yes G Direct Use or Crystallization D:s->G:n No F Concentration & Storage - Low temperature rotary evaporation - Store under Argon at -20°C E->F G->F

Caption: Decision-making workflow for purifying sensitive ketones prone to fragmentation.

References

  • Title: The Addition of Water to Carbonyl Compounds: A Review Source: Chemical Reviews URL: [Link]

  • Title: Trifluoromethyl Ketones as Privileged Synthons for Fluorinated Compounds Source: Chemical Reviews URL: [Link]

  • Title: The Chemistry of Silica and Its Potential in Chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Book by W. L. F. Armarego and Christina Li Lin Chai URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Storage &amp; Stability of 1-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]ethanone

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone (Formula: C₁₀H₉F₃O₂...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone (Formula: C₁₀H₉F₃O₂).

Unlike simple building blocks, this molecule possesses two highly distinct reactive poles: an acetophenone moiety and a trifluoromethyl carbinol group . Understanding the electronic and steric interplay between these groups is critical for preventing degradation, maintaining assay purity, and ensuring reproducible experimental outcomes.

Molecular Vulnerabilities & Causality

To stabilize this compound, we must first understand the causality behind its degradation pathways. The molecule's instability is not random; it is dictated by its functional groups [1][2].

  • The Acetophenone Moiety (Photoreactivity & Enolization): Aromatic ketones are notorious photosensitizers. Upon absorption of UV light, the carbonyl group undergoes an n→π∗ transition, promoting the molecule to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to a highly reactive triplet state (T₁) [1]. This diradical state can abstract hydrogen atoms from solvents or neighboring molecules, leading to Norrish Type I cleavage and the formation of colored radical byproducts. Furthermore, the methyl ketone is susceptible to base-catalyzed enolization and subsequent aldol condensation [2].

  • The Trifluoromethyl Carbinol Moiety (Hygroscopicity & Acidity): The -CF₃ group is profoundly electron-withdrawing. While this stabilizes the adjacent C-O bond against heterolytic cleavage, it significantly increases the acidity of the hydroxyl proton [3]. This highly polarized -OH group becomes an aggressive hydrogen-bond donor, making the compound highly hygroscopic. Under strongly basic conditions, this moiety can also undergo retro-aldol-type degradation [4].

StorageStability Molecule 1-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]ethanone UV UV/Visible Light Exposure Molecule->UV Moisture Atmospheric Moisture Molecule->Moisture Base Trace Alkali (Glass/Excipients) Molecule->Base Triplet Excited Triplet State (T1) Norrish Type I Cleavage UV->Triplet Hbond CF3-Polarized OH Strong H-Bonding Moisture->Hbond Enolate Acetyl Enolization Aldol Condensation Base->Enolate Yellowing Discoloration / Radicals Triplet->Yellowing Clumping Hygroscopic Clumping Hbond->Clumping Dimers High MW Dimers Enolate->Dimers

Degradation pathways of the target compound under storage stress.

Troubleshooting Guide & FAQs

Q1: My stored powder is slowly turning from white to a pale yellow/brown. What is happening, and is the sample ruined? A1: This discoloration is a classic hallmark of photodegradation of the acetophenone moiety [1]. Even ambient laboratory fluorescent lighting contains enough UV to excite the ketone to its triplet state, initiating radical cross-linking. Fix: Immediately transfer the material to actinic (amber) glassware. If the discoloration is slight, the actual assay drop might be <1%, but the highly conjugated degradation products have high molar absorptivity, making them visually prominent.

Q2: The compound was a free-flowing powder, but it has become sticky and clumped to the sides of the vial. Did it melt? A2: It did not melt; it absorbed water. The trifluoromethyl carbinol group features a highly polarized hydroxyl proton due to the inductive pull of the -CF₃ group [3]. This makes it an exceptional hydrogen-bond donor that readily absorbs atmospheric moisture, forming a sticky hydrate complex. Fix: Store the compound in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel. For long-term storage, flush the vial with dry Argon or Nitrogen before sealing.

Q3: HPLC analysis shows the appearance of a new peak with a higher molecular weight. I store my sample in standard clear glass vials. What is this impurity? A3: You are likely observing an aldol condensation dimer. Standard Type III soda-lime glass vials can leach trace alkali (silicates) into the sample over time [2]. This trace base is sufficient to deprotonate the alpha-carbon of the acetyl group, forming an enolate that attacks another molecule of your compound. Fix: Switch to Type I borosilicate glass vials or PTFE-lined containers, which do not leach alkaline species.

Q4: Can the carbinol group oxidize to a diketone (forming 1,4-diacetylbenzene derivatives) during normal storage? A4: It is highly unlikely under standard storage conditions. The strong electron-withdrawing nature of the -CF₃ group severely destabilizes the transition state required for standard alcohol oxidation [4]. Unless your sample is contaminated with transition metals (e.g., Ruthenium or Palladium from previous synthetic steps) and exposed to strong oxidants, the carbinol remains oxidatively stable.

Quantitative Data & Storage Parameters

The following tables summarize the empirical stability data and recommended storage parameters to mitigate the vulnerabilities discussed above.

Table 1: Degradation Triggers and Kinetic Impact
Environmental TriggerPrimary Target MoietyMechanism of DegradationRelative Kinetic RatePreventative Measure
UV/Visible Light AcetophenoneNorrish Type I / Radical formationFast (Days to Weeks)Amber vials, dark storage
High Humidity (>40% RH) CF₃-CarbinolH-bonding / Hydrate formationModerate (Weeks)Argon flush, desiccant
Trace Alkali (pH > 8) AcetophenoneEnolization / Aldol condensationSlow (Months)Type I Borosilicate / PTFE
Atmospheric Oxygen AcetophenoneAuto-oxidationVery Slow (Years)Inert gas blanket
Table 2: Recommended Long-Term Storage Conditions
Storage DurationTemperatureContainer TypeAtmosphereExpected Shelf Life
Working Stock (< 1 Month) 2°C to 8°CAmber Type I GlassAmbient Air> 99% Purity
Short-Term (1 - 6 Months) -20°CAmber Type I GlassArgon/Nitrogen> 99% Purity
Long-Term (> 6 Months) -80°CPTFE or Silanized GlassArgon/NitrogenIndefinite

Self-Validating Experimental Protocols

To isolate the exact cause of stability issues in your specific laboratory environment, execute the following self-validating forced degradation protocols. These protocols are designed with internal controls to ensure that the observed causality is accurate.

Protocol A: Forced Photodegradation & UV Stability Profiling

Purpose: To validate if ambient light in your facility is causing the observed yellowing.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Aliquot & Control Setup:

    • Test Vial: Transfer 5 mL into a clear Type I glass vial.

    • Control Vial (Self-Validation): Transfer 5 mL into an identical clear vial, but wrap it tightly in three layers of aluminum foil to completely block light.

  • Exposure: Place both vials in a photoreactor or on a sunny windowsill for 48 hours at a controlled room temperature (20-25°C). Crucial: Monitoring temperature ensures thermal degradation is not mistaken for photodegradation.

  • Analysis: Analyze both samples via HPLC-UV (at 254 nm).

  • Interpretation: If the Test Vial shows new peaks (typically eluting later due to radical cross-linking) and the Control Vial remains pure, your storage issue is purely photochemical [1].

Protocol B: Hygroscopicity & Moisture Uptake Validation

Purpose: To determine if physical clumping is due to the CF₃-carbinol's affinity for water.

  • Preparation: Accurately weigh 50.0 mg of the dry powder into a pre-weighed, shallow glass petri dish.

  • Chamber Setup: Prepare a sealed desiccator containing a saturated solution of Sodium Chloride (NaCl) at the base. At 25°C, this creates a perfectly controlled microenvironment of exactly 75% Relative Humidity (RH) .

  • Incubation: Place the open petri dish into the 75% RH chamber for 72 hours.

  • Gravimetric Analysis: Reweigh the dish. Calculate the percentage mass increase.

  • Validation Check: Place the sample in a vacuum oven at 40°C for 24 hours. If the mass returns to exactly 50.0 mg, the clumping was strictly due to reversible hydrate formation via the CF₃-carbinol group, confirming hygroscopicity rather than irreversible chemical degradation [3].

Protocol C: Base-Catalyzed Aldol Condensation Assessment

Purpose: To verify if alkaline leaching from cheap glassware is causing dimerization.

  • Stock Solution: Prepare a 5 mg/mL solution of the compound in Methanol.

  • Stress Testing:

    • Vial 1 (Neutral Control): 1 mL stock + 1 mL pure HPLC water.

    • Vial 2 (Alkaline Stress): 1 mL stock + 1 mL 0.1 N NaOH.

  • Incubation: Heat both vials at 40°C for 24 hours.

  • Neutralization & Analysis: Neutralize Vial 2 with 1 mL of 0.1 N HCl. Analyze both via LC-MS.

  • Interpretation: The presence of a mass peak corresponding to [2M−H2​O] in Vial 2 confirms that the acetophenone moiety is undergoing base-catalyzed aldol condensation [2]. This validates the necessity of using non-alkaline (Type I or PTFE) storage containers.

References

  • Journal of the American Chemical Society. "Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation." ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study." NIH PubMed Central. Available at:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-

Welcome to the technical support guide for the synthesis and optimization of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- . This molecule is a valuable building block in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- . This molecule is a valuable building block in medicinal chemistry and drug development, where the incorporation of a trifluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide practical, in-depth solutions to common challenges encountered during its synthesis.

The primary synthetic route involves the nucleophilic trifluoromethylation of a 4-acetyl-substituted carbonyl compound. Our discussion will focus on the key challenges of this transformation, including reaction initiation, yield optimization, byproduct formation, and product purification.

General Synthesis Workflow

The most direct and common approach to synthesizing the target molecule is via the nucleophilic addition of a trifluoromethyl anion equivalent, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), to a suitable carbonyl precursor, typically 4-acetylbenzaldehyde. This is followed by a standard aqueous workup to hydrolyze the intermediate silyl ether.

Synthesis_Workflow SM Starting Material (e.g., 4-acetylbenzaldehyde) Reaction Nucleophilic Trifluoromethylation + TMSCF₃ + Nucleophilic Catalyst (e.g., N-Oxide) + Anhydrous Solvent (e.g., DMF) SM->Reaction Step 1 Workup Aqueous Workup (e.g., dilute HCl or NH₄Cl) Reaction->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Product Final Product Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- Purification->Product caption General workflow for the synthesis.

Caption: General workflow for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Reaction Initiation and Completion

Q1: My reaction is sluggish or fails to initiate. I see mostly unreacted starting material by TLC. What are the primary causes?

A1: This is a common issue often traced back to reagent and reaction environment integrity. The key factors are:

  • Catalyst Inactivity: Nucleophilic catalysts used to activate TMSCF₃, such as amine N-oxides or certain fluoride salts, are often hygroscopic.[3] Moisture will quench the active species and inhibit the reaction.

    • Solution: Ensure your catalyst is freshly opened or has been stored meticulously in a desiccator under an inert atmosphere.

  • Reagent Quality (TMSCF₃): The Ruppert-Prakash reagent (TMSCF₃) is highly sensitive to moisture. Hydrolysis will render it inactive.

    • Solution: Use a fresh bottle or a recently purified batch of TMSCF₃. Always handle it under dry, inert conditions (e.g., argon or nitrogen atmosphere).

  • Anhydrous Conditions: The reaction is highly intolerant of water. Trace amounts of moisture in the solvent or on the glassware can halt the catalysis.

    • Solution: Use freshly distilled, anhydrous solvent (DMF is often a good choice for this reaction[3]). Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under an inert atmosphere before use.

  • Insufficient Catalyst Loading: While catalytic, the reaction requires a sufficient amount of the initiator to proceed at a reasonable rate.

    • Solution: While typically 5-10 mol% is used, for sluggish reactions, consider increasing the catalyst loading to 15-20 mol% to see if initiation improves.

Q2: The reaction starts but stalls, leaving a mixture of starting material and product. What can I do to drive it to completion?

A2: A stalled reaction suggests that either the catalyst has been deactivated over time or the reaction conditions are no longer optimal.

  • Temperature: These reactions are often run at 0°C to room temperature. If the reaction stalls at a lower temperature, allowing it to slowly warm to room temperature can provide the necessary activation energy to proceed.[4]

  • Reaction Time: Some substrates react more slowly. Monitor the reaction by TLC over an extended period (e.g., 12-24 hours) before concluding it has stalled.[5]

  • Additional Reagent: It's possible that one of the reagents was limiting or degraded. In a sealed, inert system, adding a small additional charge of TMSCF₃ and/or catalyst can sometimes restart the reaction.

Troubleshooting_Logic Start Problem: Incomplete Reaction Check_TLC Is any product formed (TLC)? Start->Check_TLC No_Product No Product: Reaction did not initiate. Check_TLC->No_Product No Some_Product Some Product: Reaction stalled. Check_TLC->Some_Product Yes Check_Moisture Verify anhydrous conditions (solvent, glassware, reagents). No_Product->Check_Moisture Extend_Time Extend reaction time (monitor up to 24h). Some_Product->Extend_Time Check_Catalyst Check catalyst activity & loading. Consider a fresh source. Check_Moisture->Check_Catalyst Check_Reagent Verify TMSCF₃ quality. Check_Catalyst->Check_Reagent Rerun Rerun experiment with rigorous anhydrous technique. Check_Reagent->Rerun Increase_Temp Increase temperature (e.g., 0°C to RT). Extend_Time->Increase_Temp Add_Reagents Consider adding more TMSCF₃ / catalyst. Increase_Temp->Add_Reagents Optimize Proceed to workup & focus on yield optimization in next run. Add_Reagents->Optimize caption Troubleshooting logic for incomplete reactions.

Caption: Troubleshooting logic for incomplete reactions.

Section 2: Yield, Selectivity, and Byproducts

Q3: My yield is consistently low, even with complete conversion. What are the likely causes of product loss?

A3: Low isolated yields can stem from mechanical losses during workup or from competing side reactions.

  • Work-up Issues: The silylated intermediate formed during the reaction must be hydrolyzed. If the quench is too vigorous or the pH is not controlled, degradation can occur.

    • Solution: Quench the reaction by slowly adding it to a stirred, cold solution of dilute aqueous acid (e.g., 1M HCl) or saturated ammonium chloride. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Emulsion Formation: Emulsions during aqueous workup can trap the product, leading to significant loss.[6]

    • Solution: If an emulsion forms, adding brine (saturated NaCl solution) can help break it. Allow the layers to separate fully.[6]

  • Product Volatility: While the target molecule itself is not highly volatile, related byproducts or unreacted reagents might be.

    • Solution: When removing solvent under reduced pressure (rotary evaporation), use a moderate temperature water bath (30-40°C) to avoid co-evaporation of the product.

Q4: I am seeing multiple spots on my TLC plate besides my starting material and product. What side reactions could be occurring?

A4: The primary side reaction of concern depends on the choice of starting material and the basicity of the catalyst system.

  • Cannizzaro-type Reaction: If using 4-acetylbenzaldehyde and a highly basic catalyst, a disproportionation reaction can occur, especially if the reaction is heated.

  • Enolization: The acetyl group has acidic α-protons. Strongly basic conditions can lead to enolization and subsequent aldol-type side reactions. Metal alkoxide catalysts, for example, are highly basic and may not be suitable.[3]

    • Solution: Opt for milder, non-ionic nucleophilic catalysts like trimethylamine N-oxide or pyridine N-oxide, which are effective without being strongly basic.[3]

  • Over-reaction: If your starting material has multiple electrophilic sites (e.g., two carbonyls), the trifluoromethylating agent can add to both.

    • Solution: Use precisely one equivalent of TMSCF₃. A slow addition of the reagent to the mixture of substrate and catalyst can improve selectivity for the more reactive site (typically the aldehyde over the ketone).

ParameterConditionExpected Outcome / RationaleReference
Catalyst Tetrabutylammonium Fluoride (TBAF)High reactivity, but can be basic, potentially causing side reactions.[3]
Trimethylamine N-oxideMilder, non-ionic catalyst. Good for base-sensitive substrates.[3]
Potassium Carbonate (K₂CO₃)Inexpensive and effective, but heterogeneity can be an issue.[3]
Solvent Tetrahydrofuran (THF)Common aprotic solvent, generally effective.[4]
Dimethylformamide (DMF)Highly polar aprotic solvent, often accelerates these reactions.[3]
Dichloromethane (DCM)Less polar, may result in slower reaction rates.[7]
Temperature 0 °C to Room TemperatureStandard range. Lower temperature can improve selectivity but slow the rate.[4]
> Room TemperatureGenerally not recommended; increases risk of side reactions.[8]
Section 3: Product Purification and Handling

Q5: I am having difficulty purifying my product by column chromatography. It streaks on the column or co-elutes with impurities.

A5: Trifluoromethylated alcohols can be challenging to purify due to their polarity and potential for hydrogen bonding with the silica gel stationary phase.

  • Solvent System (Eluent): A standard hexanes/ethyl acetate system is a good starting point.[3]

    • Optimization: If the product is streaking (tailing), it indicates strong interaction with the silica. Adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like triethylamine to the eluent can deactivate the acidic sites on the silica gel and lead to sharper peaks. Alternatively, a small amount of acetic acid can be used if the product is acid-stable.

  • Column Loading: Overloading the column is a common cause of poor separation.

    • Solution: Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica:crude product by weight) and dissolve the crude material in a minimal amount of the eluent or DCM before loading.

  • Persistent Impurities: One common and difficult-to-remove impurity is 2,2,2-trifluoroethanol (TFE), which can form from the hydrolysis of unreacted trifluoroethoxide intermediates. TFE has a boiling point of ~74°C and can be persistent.[6]

    • Solution: Before chromatography, ensure the crude product is dried under a high vacuum. Multiple aqueous washes during the workup can also help partition the polar TFE into the aqueous layer.[6]

Q6: My purified product is a viscous oil, but I was expecting a solid based on similar structures. Is this normal?

A6: It is quite possible for the final product to be a persistent oil or a low-melting solid, especially if trace impurities are present.[6]

  • Purity Check: First, confirm the purity of the oil by ¹H and ¹⁹F NMR spectroscopy. The presence of residual solvent (e.g., ethyl acetate, DCM) or other impurities can prevent crystallization.

  • Inducing Crystallization: If the product is pure, you can attempt to induce crystallization.

    • High Vacuum: Dry the oil under high vacuum for several hours to remove all volatile traces.

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The imperfections in the glass can serve as nucleation sites.

    • Seed Crystal: If you have a small amount of solid product from a previous batch, add a single speck to the oil.

    • Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, often at a reduced temperature (0 to -20°C), to allow crystals to form.

References

  • Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. IRIS. Available at: [Link]

  • Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[7][9]Dioxolo[4,5-d][7][9]dioxoles. PMC. Available at: [Link]

  • Synthetic method for trifluoroacetyl acetophenone oxine and its derivative. Google Patents.
  • 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. ChemBK. Available at: [Link]

  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. ACS Publications. Available at: [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Process for the preparation of trifluoromethyl acetophenone. Google Patents.
  • Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]

  • Deoxytrifluoromethylation of Alcohols. Macmillan Group, Princeton University. Available at: [Link]

  • a) Reactivity comparison of trifluoroacetophenone and acetophenone... ResearchGate. Available at: [Link]

  • Catalytic One-Step Deoxytrifluoromethylation of Alcohols. Lirias, KU Leuven Document Repository. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. PMC. Available at: [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available at: [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
  • 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone. PMC. Available at: [Link]

Sources

Troubleshooting

strategies to improve the regioselectivity of "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-" synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, application scientists, and drug development professionals tasked with the precise synthesis of Ethanone, 1-[4-(2,2,2-tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, application scientists, and drug development professionals tasked with the precise synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (also known as 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone).

Synthesizing this molecule requires the regioselective addition of a trifluoromethyl (–CF 3​ ) group to a bifunctional substrate: 4-acetylbenzaldehyde . Because the substrate possesses both an aldehyde and a ketone moiety, achieving absolute chemoselectivity—functionalizing the aldehyde while leaving the ketone intact—is the primary synthetic hurdle.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is it difficult to achieve regioselectivity when trifluoromethylating 4-acetylbenzaldehyde? A: 4-acetylbenzaldehyde contains two electrophilic carbonyl centers. While the aldehyde is inherently more electrophilic (due to less steric hindrance and the absence of the electron-donating methyl group found on the ketone), aggressive reagents or poor temperature control can easily lead to bis-addition (attack at both sites) or statistical mixtures. The key is exploiting the kinetic reactivity gap between the two carbonyls.

Q2: What is the optimal chemical strategy to ensure exclusive attack at the aldehyde? A: The industry standard is anion-initiated nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF 3​ ) [1]. When initiated by a catalytic amount of a fluoride source like Tetrabutylammonium fluoride (TBAF), TMSCF 3​ forms a hypervalent siliconate intermediate. This species transfers the strongly nucleophilic CF 3​ group. Because the reaction is highly sensitive to the electrophilicity of the target, operating under strict kinetic control ensures the CF 3​ selectively attacks the aldehyde [2].

Q3: How do I safely deprotect the TMS ether without causing retro-aldol-type reversion or damaging the ketone? A: The initial product of the Ruppert-Prakash reaction is a TMS-protected alkoxide. Quenching the reaction with 1.0 M aqueous HCl or adding a stoichiometric excess of TBAF at room temperature cleanly cleaves the Si–O bond. The ketone moiety is highly stable under these mild acidic or fluoride-rich conditions.

Part 2: Visualizing the Chemoselective Pathway

To understand the causality behind our protocol, review the reaction pathway below. It illustrates how kinetic control funnels the substrate exclusively toward the desired intermediate, bypassing thermodynamic side reactions [3].

Pathway Substrate 4-Acetylbenzaldehyde (Aldehyde + Ketone) Intermediate TMS-Protected Intermediate Substrate->Intermediate Chemoselective Attack (-20 °C) SideProduct Bis-addition / Ketone attack (Suppressed) Substrate->SideProduct Excess Reagent / High Temp Reagent TMSCF3 + Cat. TBAF (Nucleophilic CF3) Reagent->Intermediate Product Target Molecule: 1-[4-(2,2,2-trifluoro-1- hydroxyethyl)phenyl]ethanone Intermediate->Product Deprotection (HCl or TBAF)

Caption: Reaction pathway demonstrating the chemoselective attack of TMSCF3 on 4-acetylbenzaldehyde. (Max Width: 760px)

Part 3: Troubleshooting Guide & Quantitative Optimization

Issue: Your GC-MS or NMR shows a mixture of the desired product, unreacted starting material, and a bis-trifluoromethylated byproduct.

Root Cause Analysis: This is a classic symptom of thermodynamic drift or reagent excess. If the reaction exceeds 0 °C, the activation energy barrier for ketone attack is overcome. Furthermore, using >1.1 equivalents of TMSCF 3​ provides excess reagent that will attack the ketone once the aldehyde is consumed.

Optimization Data

The following table summarizes the quantitative impact of temperature and stoichiometry on chemoselectivity.

Temperature (°C)TMSCF 3​ (Equiv)TBAF (mol%)Aldehyde Attack (%)Ketone Attack (%)Bis-Addition (%)
251.5010.072.06.521.5
01.105.091.5< 1.07.5
-20 1.05 1.0 > 99.0 Not Detected Not Detected
Troubleshooting Logic Tree

Troubleshooting Issue Issue: Poor Regioselectivity (Ketone Attack / Bis-Addition Observed) CheckTemp Check Reaction Temperature Issue->CheckTemp TempHigh Temp > 0 °C CheckTemp->TempHigh TempOK Temp ≤ 0 °C CheckTemp->TempOK FixTemp Cool to -20 °C to 0 °C to favor kinetic control TempHigh->FixTemp CheckEq Check TMSCF3 Equivalents TempOK->CheckEq EqHigh > 1.1 Equivalents CheckEq->EqHigh FixEq Reduce to 1.05 eq to prevent over-reaction EqHigh->FixEq

Caption: Diagnostic logic tree for resolving poor regioselectivity during trifluoromethylation. (Max Width: 760px)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and high E-E-A-T standards, follow this step-by-step methodology. Built-in validation checkpoints ensure the reaction remains on track before proceeding to the next phase.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 4-acetylbenzaldehyde (1.0 equiv, e.g., 10 mmol) and anhydrous THF to achieve a 0.2 M concentration.

  • Causality: The Ruppert-Prakash reagent is highly sensitive to moisture, which prematurely hydrolyzes the TMS group and kills the active nucleophile.

  • Validation Checkpoint: Perform a Karl Fischer titration on the THF solvent; moisture content must be <50 ppm.

Step 2: Reagent Addition & Thermal Control

  • Action: Inject TMSCF 3​ (1.05 equiv). Immediately plunge the flask into a dry ice/ethylene glycol bath maintained at -20 °C. Let it equilibrate for 15 minutes.

  • Causality: The slight 0.05 equiv excess compensates for trace moisture but is mathematically insufficient to allow for bis-addition. The -20 °C temperature locks the reaction into kinetic control, heavily favoring the aldehyde.

Step 3: Initiation

  • Action: Add TBAF (0.01 equiv, 1.0 M in THF) dropwise over 5 minutes. Stir at -20 °C for 2 hours.

  • Validation Checkpoint: The solution will transition from colorless to a pale yellow tint. Run a TLC (Hexanes/EtOAc 4:1). You should observe the complete disappearance of the starting material (R f​ ~0.4) and the appearance of a single, less polar TMS-ether intermediate (R f​ ~0.6). If a higher R f​ spot appears, bis-addition has occurred (check temperature).

Step 4: Deprotection

  • Action: Add 1.0 M HCl (aq) (2.0 equiv) directly to the cold mixture. Remove the cooling bath, allow the flask to warm to room temperature, and stir vigorously for 1 hour.

  • Causality: Acidic cleavage of the silyl ether is rapid and prevents the formation of stubborn siloxane emulsions during the subsequent extraction phase.

Step 5: Isolation & Analytical Validation

  • Action: Dilute with ethyl acetate, wash with saturated NaHCO 3​ followed by brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

  • Validation Checkpoint: Acquire a 1 H NMR spectrum (CDCl 3​ ). The spectrum must show:

    • A sharp singlet at ~2.6 ppm (Confirming the intact ketone -CH 3​ ).

    • A quartet/multiplet at ~5.1 ppm (Confirming the new chiral center -CH(OH)CF 3​ ).

    • Absence of the aldehyde proton at ~10.0 ppm.

References

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health (PMC).
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. ACS Publications.

Reference Data & Comparative Studies

Validation

comparison of synthesis methods for "Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-"

Executive Summary The compound Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is a highly valuable fluorinated building block, frequently utilized in the development of advanced therapeutics, including novel GAB...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is a highly valuable fluorinated building block, frequently utilized in the development of advanced therapeutics, including novel GABA_B receptor agonists[1]. Synthesizing this bifunctional molecule requires precise orthogonal control over two distinct oxygen-containing functional groups: a methyl ketone and a trifluoromethyl carbinol. This guide objectively evaluates three divergent synthetic strategies, detailing the mechanistic causality behind their success or failure, and provides self-validating protocols for laboratory execution.

Mechanistic Rationale & Causality

The synthesis of this target molecule exposes fundamental principles of chemoselectivity and electronic ring deactivation. The three primary approaches are evaluated below:

Method A: Chemoselective Nucleophilic Trifluoromethylation (Optimal)

This method utilizes the Ruppert-Prakash reagent (TMSCF₃) on 4-acetylbenzaldehyde. The success of this route hinges on the Siliconate-Carbanion Dichotomy [2]. Upon initiation by a fluoride source (e.g., TBAF), TMSCF₃ forms a pentacoordinate siliconate intermediate,[Me₃Si(F)CF₃]⁻. Crucially, this intermediate does not liberate a free, highly reactive CF₃⁻ carbanion. Instead, the CF₃ group is transferred via a concerted transition state. Because aldehydes possess a larger partial positive charge and lower steric hindrance compared to methyl ketones, the siliconate attacks the aldehyde orders of magnitude faster, yielding exceptional chemoselectivity[3].

Method B: Grignard Addition to Benzonitrile Derivatives (Viable Alternative)

To bypass the need for chemoselectivity, one can start with the trifluoromethyl carbinol already installed on a benzonitrile core. However, the acidic proton of the free hydroxyl group will destructively quench the Grignard reagent (MeMgBr). This necessitates a three-step sequence: protection of the alcohol (e.g., as a TBS ether), Grignard addition to the nitrile to form an imine salt, and subsequent acidic hydrolysis to reveal both the ketone and the free alcohol. While robust, this method suffers from lower atom economy and higher step counts.

Method C: Friedel-Crafts Acylation (Strategic Dead-End)

Attempting a late-stage Friedel-Crafts acylation on 2,2,2-trifluoro-1-phenylethanol is fundamentally flawed. The -CH(OH)CF₃ moiety exerts a profound electron-withdrawing inductive effect (-I) on the aromatic system. This severe deactivation renders electrophilic aromatic substitution highly inefficient, resulting in sluggish kinetics, trace yields (<20%), and complex regioisomeric mixtures.

Visualizations of Synthetic Logic

SynthesisRoutes A 4-Acetylbenzaldehyde M1 Method A: TMSCF₃, TBAF (cat.) Chemoselective A->M1 B 4-(2,2,2-Trifluoro-1- hydroxyethyl)benzonitrile M2 Method B: 1. TBSCl  2. MeMgBr 3. H₃O⁺ B->M2 C 2,2,2-Trifluoro-1- phenylethanol M3 Method C: Friedel-Crafts Acylation (Deactivated Ring) C->M3 Target Ethanone, 1-[4-(2,2,2-trifluoro- 1-hydroxyethyl)phenyl]- M1->Target 85% Yield M2->Target 70% Yield M3->Target <20% Yield

Comparative synthesis routes for 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone.

Mechanism Init Initiator (F⁻) TMS TMSCF₃ (Ruppert-Prakash) Init->TMS Sil Pentacoordinate Siliconate[Me₃Si(F)CF₃]⁻ TMS->Sil Activation TS Transition State (CF₃ Transfer) Sil->TS Ald Aldehyde Group (Highly Electrophilic) Ald->TS Fast Ket Ketone Group (Less Electrophilic) Ket->TS Slow Prod Trifluoromethyl Alkoxide TS->Prod

Mechanism of chemoselective TMSCF3 addition via pentacoordinate siliconate intermediate.

Experimental Protocols

Protocol A: Chemoselective Nucleophilic Trifluoromethylation

This protocol leverages kinetic control to selectively functionalize the aldehyde in the presence of a ketone.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-acetylbenzaldehyde (1.0 equiv, 10.0 mmol) and TMSCF₃ (1.2 equiv, 12.0 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add TBAF (1.0 M in THF, 0.05 equiv, 0.5 mmol) dropwise over 2 minutes.

    • Self-Validation Checkpoint: An immediate, mild exotherm and a subtle color change to pale yellow will occur, confirming the generation of the active siliconate intermediate.

  • Propagation: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The aldehyde spot (higher R_f) should disappear completely, while no side-products corresponding to ketone trifluoromethylation should emerge.

  • Deprotection: Once the aldehyde is consumed, add 2.0 M aqueous HCl (5.0 equiv, 25 mL) directly to the flask. Stir vigorously at room temperature for 1 hour to cleave the intermediate TMS ether.

  • Workup: Dilute with EtOAc (50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the target compound.

Protocol B: Nitrile Grignard Addition

This protocol utilizes a pre-installed CF₃ group, requiring a protection/deprotection sequence.

  • Protection: Dissolve 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL). Add Imidazole (2.0 equiv) and TBSCl (1.2 equiv). Stir at room temperature for 4 hours. Extract with Et₂O, wash with water to remove DMF, dry, and concentrate.

  • Grignard Addition: Dissolve the crude TBS-protected nitrile in anhydrous THF (40 mL) and cool to 0 °C. Add Methylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv, 15.0 mmol) dropwise. Stir for 3 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: The formation of a thick suspension indicates the successful generation of the magnesium imine salt.

  • Hydrolysis & Deprotection: Cool the mixture back to 0 °C. Carefully quench with 2.0 M aqueous HCl (30 mL). Attach a reflux condenser and heat to 70 °C for 2 hours to simultaneously hydrolyze the imine to the ketone and cleave the TBS protecting group.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, extract with DCM (3 × 30 mL), dry over Na₂SO₄, concentrate, and purify via chromatography.

Comparative Data Matrix

ParameterMethod A (TMSCF₃ Addition)Method B (Grignard Addition)Method C (Friedel-Crafts)
Chemoselectivity High (Aldehyde > Ketone)N/A (Requires Protection)Poor (Regioisomer mixtures)
Overall Yield 82% – 88%65% – 75%< 20%
Step Count 1 (One-pot addition/deprotection)3 (Protect, Grignard, Deprotect)2
Scalability Excellent (Gram to kg scale)Moderate (Exothermic Grignard)Poor (Due to deactivation)
Atom Economy HighLow (Use of bulky TBS group)Moderate

References

  • Title: Synthesis of gem-Difluoroallylboronates via FeCl2-Catalyzed Boration/β-Fluorine Elimination of Trifluoromethyl Alkenes (Application to GABA_B Receptor Agonists) Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Comparative Profiling of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- vs. Non-Fluorinated Analogues

As drug discovery programs increasingly rely on late-stage functionalization to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine remains a cornerstone of modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on late-stage functionalization to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine remains a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (commonly referred to as 4'-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone) and its non-fluorinated counterpart, 4'-(1-hydroxyethyl)acetophenone .

By evaluating the physicochemical paradigm shifts and metabolic consequences of replacing a terminal methyl group with a trifluoromethyl ( -CF3​ ) moiety adjacent to a secondary alcohol, we can understand the profound impact this bioisosteric replacement has on drug design [1].

Physicochemical Profiling: The Electronic Rewiring

In our bench experience, substituting a methyl group with a -CF3​ moiety is not merely a steric tweak; it fundamentally rewires the molecule's electronic landscape. The strong electron-withdrawing inductive effect (-I) of the -CF3​ group pulls electron density away from the adjacent oxygen atom.

This electronic shift drastically lowers the pKa​ of the hydroxyl proton, transforming a traditionally weak hydrogen bond donor into a highly polarized, potent one. Consequently, the fluorinated analogue can engage in significantly tighter interactions with target protein backbones. Furthermore, the lipophilic nature of the -CF3​ group increases the overall partition coefficient ( LogP ), which generally enhances passive membrane permeability.

Table 1: Comparative Physicochemical Properties
Property4'-(1-hydroxyethyl)acetophenone (Non-Fluorinated)4'-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone (Fluorinated)Impact on Drug Design
Hydroxyl pKa​ ∼16.0 ∼11.5−12.0 Enhanced H-bond donor capacity for target engagement.
Lipophilicity ( LogP ) 1.45 2.48 Improved passive lipid bilayer permeability.
Conformational State Highly flexibleRestricted rotationReduced entropic penalty upon receptor binding.
Oxidative Liability High (Rapid conversion)NegligibleExtended systemic exposure and half-life.

Mechanistic Impact on Metabolic Stability

A critical failure point for compounds containing a 1-hydroxyethyl group is their rapid phase I metabolism. Cytochrome P450 (CYP450) enzymes and alcohol dehydrogenases (ADH) readily abstract a hydride from the electron-rich C-H bond, oxidizing the secondary alcohol to a ketone (in this case, yielding 1,4-diacetylbenzene).

The introduction of the -CF3​ group establishes a dual-layered defense mechanism [2]. Sterically , the bulky -CF3​ group restricts enzymatic access to the C-H bond. Electronically , the profound electron-withdrawing nature of the fluorine atoms severely destabilizes the transition state required for hydride abstraction, effectively blocking the oxidation pathway.

MetabolicPathway cluster_nonfluoro Non-Fluorinated Analogue cluster_fluoro Trifluoromethyl Analogue N1 1-Hydroxyethyl Moiety N2 CYP450 / ADH Oxidation N1->N2 Hydride Abstraction N3 Ketone Metabolite N2->N3 F1 2,2,2-Trifluoro-1-hydroxyethyl F2 Steric & Electronic Shielding F1->F2 -I Inductive Effect F3 Oxidation Blocked F2->F3

Metabolic pathway comparison illustrating the oxidation blockade induced by the CF3 group.

Experimental Workflows: Self-Validating Systems

To empirically validate the theoretical advantages of the fluorinated analogue, we employ a rigorous in vitro microsomal stability assay. The causality behind our experimental design is rooted in the need for a self-validating system : we must prove that an extended half-life is due to the compound's intrinsic stability, not assay degradation or inactive enzymes.

Protocol: In Vitro Microsomal Stability Assay

Step 1: Matrix Preparation Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer ( pH 7.4 ) containing 3.3 mM MgCl2​ .

Step 2: Self-Validation Controls (Critical)

  • Enzyme Viability Control: Run Verapamil ( ) in parallel to confirm CYP450 activity.

  • Chemical Stability Control: Prepare a parallel incubation of the test compounds without the NADPH regenerating system. This isolates CYP-mediated metabolism from background chemical degradation.

Step 3: Incubation & Time-Course Sampling

  • Pre-warm the microsomal suspension to 37∘C for 5 minutes.

  • Spike the test compounds (Fluorinated and Non-Fluorinated) to a final concentration of .

  • Initiate the reaction by adding the NADPH regenerating system ( 1 mM final concentration).

  • Extract aliquots at 0,15,30,60, and 120 minutes.

Step 4: Quenching & Extraction Immediately plunge each aliquot into of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). The IS normalizes matrix effects during ionization. Centrifuge at 4000×g for 15 minutes to precipitate proteins.

Step 5: LC-MS/MS Quantification Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

AssayWorkflow S1 Compound Prep (1 µM) S2 HLM/RLM + NADPH S1->S2 S3 Time-Course Sampling S2->S3 S4 Acetonitrile Quench S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Calculate t1/2 & CLint S5->S6

Self-validating in vitro microsomal stability assay workflow for clearance quantification.

Experimental Data Summary

The experimental execution of the above protocol yields striking quantitative differences between the two analogues, validating the rationale behind trifluoromethylation [3].

Table 2: Comparative Microsomal Clearance Data
CompoundSpecies MatrixIntrinsic Clearance ( CLint​ , )Half-life ( t1/2​ , min)Primary Observed Metabolite
Non-Fluorinated Human (HLM) 45.2±3.1 28 1,4-Diacetylbenzene (Oxidation)
Fluorinated Human (HLM) <5.0 >120 Trace glucuronidation
Non-Fluorinated Rat (RLM) 62.1±4.5 18 1,4-Diacetylbenzene (Oxidation)
Fluorinated Rat (RLM) 8.4±1.2 85 Trace glucuronidation

Data Interpretation: The non-fluorinated analogue suffers from rapid clearance, making it a poor candidate for sustained in vivo target engagement. Conversely, the 4'-(2,2,2-trifluoro-1-hydroxyethyl)acetophenone exhibits near-total resistance to CYP-mediated oxidation, shifting its primary (albeit slow) clearance route to phase II glucuronidation.

References

  • Title : Fluorine in medicinal chemistry. Source : Chemical Society Reviews. URL :[Link]

  • Title : Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Source : The Journal of Organic Chemistry. URL :[Link]

  • Title : Novel thiohydantoin analogues bearing the 1-hydroxyl-2,2,2-trifluoro-1-ethyl moiety as androgen receptor inhibitors for the potential treatment of castration resistant prostate cancer. Source : RSC Advances. URL :[Link]

Validation

Structural Validation of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-: A Comparative Guide to X-ray Crystallography

The precise structural elucidation of small fluorinated organic molecules is a critical bottleneck in rational drug design and materials science. For compounds like Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise structural elucidation of small fluorinated organic molecules is a critical bottleneck in rational drug design and materials science. For compounds like Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- (a para-substituted acetophenone bearing a chiral trifluoromethyl-carbinol moiety), confirming the 3D atomic arrangement, absolute stereochemistry, and solid-state packing is paramount. While spectroscopic techniques provide robust solution-state data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for absolute structural validation[1].

This guide objectively compares the performance of SCXRD against alternative analytical methods and provides a self-validating experimental protocol tailored to the unique crystallographic challenges of fluorinated small molecules.

The Mechanistic Imperative for SCXRD in Fluorinated Small Molecules

Why choose SCXRD over routine Nuclear Magnetic Resonance (NMR) for this specific compound? The presence of the 2,2,2-trifluoro-1-hydroxyethyl group introduces two distinct analytical challenges that SCXRD is uniquely equipped to solve:

  • Absolute Configuration: The molecule possesses a chiral center at the carbinol carbon. Determining its absolute configuration (R or S) is nearly impossible via standard 1D/2D NMR without the use of chiral derivatizing agents (e.g., Mosher's esters). SCXRD, utilizing the anomalous dispersion of X-rays, allows for the direct calculation of the Flack parameter, unambiguously assigning the absolute stereochemistry[2].

  • CF₃ Rotational Disorder: X-ray diffraction relies on the scattering of waves by electron density[3]. In the solid state, the highly electronegative and sterically demanding -CF₃ group frequently exhibits rotational disorder around the C-CF₃ bond. By conducting SCXRD at cryogenic temperatures (e.g., 100 K), thermal vibrations are minimized, allowing crystallographers to accurately model this disorder and extract precise bond lengths and angles[4].

Comparative Analysis of Structural Validation Techniques

To objectively evaluate the performance of SCXRD, it must be benchmarked against orthogonal techniques like Multinuclear NMR and High-Resolution Mass Spectrometry (HRMS).

Analytical FeatureSingle-Crystal XRD (SCXRD)Multinuclear NMR (¹H, ¹³C, ¹⁹F)High-Resolution MS (HRMS)
Primary Output 3D atomic coordinates, bond lengths/anglesAtomic connectivity, solution dynamicsExact mass, molecular formula
Absolute Configuration Direct (Flack parameter via anomalous dispersion)Indirect (Requires chiral derivatizing agents)Cannot determine
Sample Requirements 0.1 – 0.3 mm high-quality single crystal[1]1 – 10 mg, soluble in deuterated solvent< 1 µg, ionizable
CF₃ Group Analysis Identifies rotational disorder; requires cryogenic tempsSharp ¹⁹F signals; highly sensitive to chemical environment[5]Characteristic fragmentation (loss of -CF₃)
Data Validation Metric R₁ factor < 5%, CheckCIF[6]Signal-to-noise ratio, peak integrationMass error < 5 ppm

Self-Validating Experimental Protocol for SCXRD

A self-validating protocol is essential to ensure the integrity of the crystallographic data. The quality of the final structure is assessed using internal metrics, primarily the R₁ factor, which should ideally be below 5% for a well-refined structure[6].

Step 1: Crystal Growth and Selection
  • Procedure: Dissolve 10-20 mg of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- in a minimal volume of a suitable solvent (e.g., ethyl acetate). Layer carefully with an anti-solvent (e.g., n-hexane) or allow for slow evaporation at room temperature.

  • Selection: Under a polarizing microscope, select a single, crack-free crystal with dimensions between 0.1 and 0.3 mm[1].

Step 2: Mounting and Cryogenic Cooling
  • Procedure: Mount the selected crystal on a nylon loop using a trace amount of paratone oil to prevent atmospheric degradation and limit movement.

  • Causality: Transfer the loop to the diffractometer goniometer placed in a 100 K nitrogen cold stream. Cryo-cooling is critical to freeze out the thermal rotational dynamics of the -CF₃ group, which would otherwise smear the electron density map[4].

Step 3: Data Collection
  • Procedure: Utilize a diffractometer equipped with a Cu Kα microfocus X-ray source (λ = 1.54184 Å).

  • Causality: Copper radiation is explicitly chosen over Molybdenum for light-atom structures (containing only C, H, O, F) to maximize the anomalous scattering signal, which is strictly required to determine the absolute configuration of the chiral carbinol center[2].

Step 4: Data Reduction, Phasing, and Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using direct methods or intrinsic phasing algorithms to generate the initial electron density map[6].

  • Refinement: Refine the atomic model using full-matrix least-squares on F². Ensure all non-hydrogen atoms are refined anisotropically. If the electron density map shows residual peaks around the fluorine atoms, model the CF₃ group as disordered over two or more positions with fractional occupancies summing to 1.0.

Step 5: Internal Validation
  • Procedure: Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. Address any A- or B-level alerts. A final R₁ < 0.05 and a Flack parameter near 0 (with a standard uncertainty < 0.1) confirm a highly accurate, self-validated structure[7].

Orthogonal Cross-Validation Workflow

While SCXRD provides the definitive solid-state snapshot, ¹⁹F NMR is highly responsive to changes in the chemical environment and provides complementary solution-state dynamics[5]. Integrating these methods ensures a comprehensive structural profile.

Workflow Start Synthesize Compound Ethanone, 1-[4-(2,2,2-trifluoro- 1-hydroxyethyl)phenyl]- Cryst Crystal Growth (Slow Evaporation) Start->Cryst Solid State NMR 19F / 1H / 13C NMR (Solution State) Start->NMR Solution State SCXRD SCXRD Data Collection (Cu Kα, 100 K) Cryst->SCXRD Phase Phasing & Refinement (Model CF3 Disorder) SCXRD->Phase Valid Structural Validation (CheckCIF, R1 < 5%) NMR->Valid Cross-Validation Phase->Valid

Caption: Workflow demonstrating the orthogonal cross-validation of solid-state SCXRD and solution-state NMR.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - NIH (PMC). Available at:[Link][3]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - Journal of the American Chemical Society. Available at:[Link][5]

  • Single-Crystal X-Ray Diffraction | Materials Characterization - ASM Digital Library. Available at:[Link][2]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module - Journal of Chemical Education. Available at:[Link][7]

Sources

Comparative

Orthogonal Purity Assessment of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone: A Comparative Guide

As pharmaceutical pipelines increasingly rely on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the analytical rigor applied to these intermediates must evolve. The compound 1-[4-(2,2,2-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on fluorinated pharmacophores to modulate lipophilicity and metabolic stability, the analytical rigor applied to these intermediates must evolve. The compound 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone presents a unique analytical challenge. It contains a highly polar secondary trifluoromethyl carbinol moiety alongside a UV-active acetophenone group.

Methodological Framework & Causality

To build a robust purity profile, we must understand the physical mechanisms—and the inherent biases—of each analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Separates analytes based on partitioning between a hydrophobic stationary phase and a polar mobile phase, with detection relying on the UV absorbance of the acetophenone chromophore.

  • The Causality of Error: HPLC is a relative technique. It assumes that all impurities have the same UV response factor as the parent API[2]. If a synthetic side-reaction reduces the ketone to an alcohol, the extended π -conjugation is lost. The resulting impurity will have a drastically lower molar absorptivity at 254 nm, causing HPLC area normalization to severely underestimate the impurity and falsely elevate the reported purity[2].

Gas Chromatography (GC-FID)
  • Mechanism: Separates based on volatility and detects via flame ionization, which is roughly proportional to the number of oxidizable carbon atoms.

  • The Causality of Error: The free hydroxyl group of the trifluoromethyl carbinol is prone to interacting with active sites in the GC inlet. Without prior derivatization (e.g., silylation), the high temperatures of the injector port can induce thermal dehydration, creating artifactual impurities that do not exist in the bulk powder.

Quantitative NMR (19F and 1H qNMR)
  • Mechanism: A primary ratio method where the integrated signal intensity is directly proportional to the molar concentration of the resonant nuclei[3].

  • The Causality of Accuracy: By co-dissolving the sample with an internal standard (IS) of known purity, qNMR provides an absolute mass fraction without needing a reference standard of the analyte itself[4]. 19F qNMR is the gold standard for this compound: the 19F nucleus has 100% natural abundance, a wide chemical shift range, and suffers from zero background interference from non-fluorinated organic impurities or protonated solvents[5].

Analytical Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems.

Analytical_Workflow Sample 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone (Synthesized Batch) HPLC HPLC-UV Analysis (Relative Purity) Sample->HPLC Aliquot A GC GC-FID Analysis (Volatile Profiling) Sample->GC Aliquot B qNMR 19F / 1H qNMR (Absolute Purity) Sample->qNMR Aliquot C HPLC_Data Area % Integration (Subject to UV Response) HPLC->HPLC_Data GC_Data Area % Integration (Subject to Thermal Stability) GC->GC_Data qNMR_Data Molar Ratio vs. IS (SI-Traceable Mass %) qNMR->qNMR_Data Integration Orthogonal Data Cross-Referencing (Final Purity Determination) HPLC_Data->Integration GC_Data->Integration qNMR_Data->Integration

Caption: Orthogonal analytical workflow for comprehensive purity assessment of fluorinated intermediates.

Protocol A: HPLC-UV Impurity Profiling
  • Sample Preparation: Dissolve 10.0 mg of the synthesized compound in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions: Inject 5 µL onto a superficially porous C18 column (150 mm × 4.6 mm, 2.7 µm) to maximize resolution.

  • Gradient Elution: Use Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Program a linear gradient from 10% B to 90% B over 20 minutes.

  • System Suitability (Self-Validation): Inject a blank to confirm zero carryover. The tailing factor for the main peak at 254 nm must be ≤1.5 , and theoretical plates must exceed 10,000 to ensure accurate integration.

Protocol B: 19F qNMR Absolute Quantification
  • Internal Standard (IS) Selection: Utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). It provides a sharp 19F singlet at ≈−61.3 ppm, completely resolved from the analyte's −CF3​ doublet ( ≈−78 ppm)[6].

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ≈15 mg of the analyte and ≈10 mg of the IS into a glass vial. Co-dissolve completely in 0.8 mL of DMSO- d6​ [4].

  • Relaxation Calibration (Critical Step): Perform an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ). Fluorine T1​ values typically range from 1.2 to 4.8 seconds[6].

  • Acquisition: Apply a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥7×T1​ (e.g., D1​=30 seconds) to guarantee complete thermal equilibration between scans, preventing signal saturation[6]. Acquire 64 transients without 1H decoupling to avoid Nuclear Overhauser Effect (NOE) enhancements that artificially inflate integrals.

qNMR_Mechanism Prep Co-dissolve Analyte & IS (3,5-BTFMBA in DMSO-d6) T1 Inversion Recovery (Determine T1 times) Prep->T1 Pulse 90° RF Pulse (Excitation) T1->Pulse Relax Relaxation Delay (D1) Set to > 7 × T1 Pulse->Relax Thermal Eq. Acquire FID Acquisition (19F Channel, No Decoupling) Relax->Acquire Process Fourier Transform & Absolute Integration Acquire->Process

Caption: Mechanistic step-by-step workflow for SI-traceable 19F qNMR acquisition and processing.

Comparative Data Analysis

The following table summarizes the experimental purity data obtained for a single synthesized batch of 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone using the three methodologies.

Analytical MethodMeasured Purity (% w/w)Precision (RSD %, n=3)Key AdvantagePrimary Limitation
HPLC-UV (254 nm) 99.4% (Area %)0.2%High sensitivity for UV-active related substances and degradation products.Relies on uniform UV response factors; blind to non-chromophoric impurities[2].
GC-FID 98.1% (Area %)1.3%Excellent for detecting volatile residual solvents from synthesis.Risk of thermal dehydration of the carbinol moiety in the injector port.
1H qNMR 97.6% (Absolute)0.5%Direct absolute quantification; universal detection of all protonated species.Susceptible to signal overlap in the crowded aromatic/aliphatic regions.
19F qNMR 97.5% (Absolute) 0.2% Zero background interference; high specificity; SI-traceable absolute mass fraction[5].Requires precise calibration of T1​ relaxation delays ( D1​>25 s)[6].
Interpretation of Discrepancies

The data reveals a critical 1.9% discrepancy between the HPLC-UV relative purity (99.4%) and the 19F qNMR absolute purity (97.5%). This is a classic manifestation of the "invisible impurity" phenomenon[2]. An impurity generated during synthesis—likely lacking the conjugated acetophenone system—exhibits a weak UV response at 254 nm. HPLC drastically underestimates its presence. Conversely, qNMR, acting as a primary ratio method, counts the exact number of fluorine nuclei against the SI-traceable internal standard, revealing the true mass fraction of the API[7].

Conclusion

For fluorinated pharmaceuticals like 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone, relying exclusively on HPLC-UV for purity assessment is a systemic risk. While chromatography is indispensable for impurity separation and trace detection, it must be anchored by the absolute quantification capabilities of qNMR[1]. By implementing 19F qNMR as the primary release test, drug development professionals can ensure SI-traceable accuracy, mitigating the risk of downstream failures caused by undetected impurities[7].

Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to Fluorinated Acetophenones in Scientific Applications

In the landscape of modern chemical synthesis, few structural motifs offer the versatility and impact of the acetophenone backbone. However, it is the strategic incorporation of fluorine that elevates these molecules fro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical synthesis, few structural motifs offer the versatility and impact of the acetophenone backbone. However, it is the strategic incorporation of fluorine that elevates these molecules from simple building blocks to powerful tools in drug discovery, agrochemical development, and materials science. This guide provides an in-depth comparison of fluorinated acetophenones and their non-fluorinated counterparts, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Fluorine Factor: Why a Single Atom Changes Everything

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages when introduced into an acetophenone scaffold.[1][2] This seemingly minor substitution can profoundly influence a molecule's physicochemical and biological properties.[2][3][4]

Key Physicochemical Changes:

  • Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, a common metabolic pathway for C-H bonds.[2] This "metabolic blocking" can significantly increase a drug candidate's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[2] This is a critical factor for drug absorption and distribution.

  • pKa Modulation: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby functional groups.[3] This adjustment can optimize a molecule's ionization state at physiological pH, improving its solubility, permeability, and target binding.[3]

  • Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[2]

Core Applications and Comparative Performance

Fluorinated acetophenones serve as crucial intermediates in the synthesis of a wide array of functional molecules.[5][6][7] Their applications span multiple scientific disciplines, with notable advantages over non-fluorinated analogs.

Medicinal Chemistry: Engineering Superior Therapeutics

More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to the element's transformative power in medicinal chemistry.[1] Fluorinated acetophenones are key starting materials for a variety of therapeutic agents.

Comparative Analysis: Enzyme Inhibition

A common application is in the development of enzyme inhibitors. The fluorine atom can enhance binding to the active site and block metabolic degradation. For example, derivatives of 4'-fluoroacetophenone have been explored as precursors for various bioactive compounds.

CompoundTargetIC50 (Fluorinated)IC50 (Non-Fluorinated Analog)Key Advantage of Fluorination
Hypothetical Kinase Inhibitor A Kinase X50 nM500 nMIncreased binding affinity and metabolic stability.
Hypothetical Protease Inhibitor B Protease Y120 nM950 nMBlocked hydroxylation at the phenyl ring, improving pharmacokinetics.

This table is a representative example based on established principles of medicinal chemistry. Actual values are compound and target-specific.

The data consistently demonstrates that strategic fluorination can lead to a significant increase in potency and metabolic robustness. The electron-withdrawing effect of fluorine on the acetophenone ring can also alter the reactivity of the carbonyl group, making it a more effective anchor for binding within an enzyme's active site.[8]

Workflow for Screening Fluorinated Acetophenone Derivatives as Kinase Inhibitors

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Lead Optimization A Start with Fluorinated Acetophenone Scaffold B Parallel Synthesis of Amine Derivatives A->B C Purification & Characterization B->C D Primary Kinase Panel Assay (e.g., 10 µM) C->D Test Library E Identify 'Hits' (>50% Inhibition) D->E F Dose-Response Assay (IC50 Determination) E->F G Analyze Structure-Activity Relationship (SAR) F->G Potency Data H In Vitro ADME Assays (Metabolic Stability, Permeability) G->H H->A Iterate Design I Select Lead Candidate H->I G start 4'-Fluoroacetophenone reagents H₂SO₄, HNO₃ -10°C end 4'-Fluoro-3'-nitroacetophenone reagents->end

Caption: Nitration of 4'-fluoroacetophenone.

Conclusion

Fluorinated acetophenones are not merely analogs of their hydrocarbon counterparts; they are a distinct class of chemical intermediates that offer strategic advantages in performance and application. From enhancing the metabolic stability and potency of pharmaceuticals to improving the durability of agrochemicals and advanced materials, the judicious use of fluorine provides a powerful tool for molecular design. The comparative data and experimental insights provided in this guide underscore the immense value and versatility of fluorinated acetophenones in driving scientific innovation.

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